4-Formylcinnamic acid
Description
BenchChem offers high-quality 4-Formylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-formylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOUHDMYVURTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292818 | |
| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23359-08-2 | |
| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23359-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Formylphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-formylcinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Formylcinnamic acid chemical properties and structure
An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Structure, and Applications
Introduction and Core Significance
4-Formylcinnamic acid, systematically named (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by the presence of both a carboxylic acid and an aldehyde functional group.[1] This dual functionality makes it a highly versatile molecular building block. The cinnamic acid backbone, a C6-C3 carbon skeleton, is a common motif in a vast array of natural products, including flavonoids, lignols, and other phenylpropanoids.[2][3] Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The addition of a reactive formyl group at the para-position of the phenyl ring provides a synthetic handle for further molecular elaboration, making 4-formylcinnamic acid a valuable intermediate in the synthesis of complex organic molecules and functional materials.[6]
Physicochemical and Structural Properties
4-Formylcinnamic acid is typically a light yellow to beige crystalline powder.[1] Its structure is characterized by a propenoic acid group attached to a benzene ring which is substituted with a formyl group. The compound predominantly exists as the trans (or E) isomer due to the higher thermodynamic stability of this configuration, which minimizes steric hindrance between the phenyl ring and the carboxylic acid group.[2]
Data Presentation: Key Properties
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [1] |
| CAS Number | 23359-08-2 | |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Melting Point | 250-255 °C (may decompose) | [1] |
| Purity | ≥97.5% (Titration with NaOH) | [1] |
| Isomeric Form | Predominantly trans | [1] |
| SMILES | OC(=O)C=CC1=CC=C(C=O)C=C1 | [1] |
| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [1] |
Structural Elucidation and Stereochemistry
The core structure consists of a planar phenyl ring and a conjugated system formed by the acrylic acid side chain. This extended π-system is responsible for its UV-visible absorption properties. The stereochemistry of the carbon-carbon double bond is crucial, with the trans isomer being the more common and stable form. The cis isomer, known as allocinnamic acid in the parent compound, is generally less stable.[2]
Caption: Molecular structure of (2E)-4-Formylcinnamic acid.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 4-formylcinnamic acid. While specific spectra are instrument-dependent, the expected characteristic signals are predictable based on its functional groups.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 7.5-8.0 ppm range), the vinylic protons of the acrylate group (doublets between 6.5 and 7.8 ppm with a large coupling constant, >15 Hz, confirming the trans configuration), the aldehyde proton (a singlet around 9.9-10.1 ppm), and a broad singlet for the carboxylic acid proton (typically >12 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbonyl carbon (~167-173 ppm), the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (125-140 ppm), and the vinylic carbons (~120-145 ppm).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, and a C=O stretch for the carboxylic acid around 1680 cm⁻¹.[8] The C=C stretching of the alkene appears around 1630 cm⁻¹.[8]
Synthesis Protocol: Knoevenagel-Doebner Condensation
A reliable and common method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[9] This approach offers high yields and stereoselectivity for the trans isomer. The causality behind this choice rests on its operational simplicity and the use of readily available starting materials.
Reaction: Terephthalaldehyde reacts with malonic acid in the presence of a basic catalyst (like pyridine with a piperidine co-catalyst) to form the desired product, which precipitates upon acidification.
Experimental Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve terephthalaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-5 volumes).
-
Rationale: Pyridine acts as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the nucleophilic enolate. A slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq).
-
Rationale: Piperidine is a stronger base than pyridine and more effectively facilitates the initial condensation and subsequent decarboxylation steps.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Rationale: Heating provides the necessary activation energy for both the condensation and the decarboxylation of the intermediate.
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 2M HCl).
-
Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble 4-formylcinnamic acid to precipitate. It also neutralizes the pyridine and piperidine, forming water-soluble salts.
-
-
Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Rationale: Washing removes impurities, and recrystallization yields a product of high purity suitable for subsequent applications.
-
Visualization: Synthesis Workflow
Caption: Knoevenagel-Doebner synthesis workflow for 4-Formylcinnamic acid.
Chemical Reactivity and Applications
The synthetic utility of 4-formylcinnamic acid stems from the orthogonal reactivity of its two functional groups.
-
Aldehyde Group Reactions: The formyl group is an electrophilic center that readily undergoes nucleophilic addition. This allows for transformations such as:
-
Oxidation to a second carboxylic acid group, forming 4-carboxycinnamic acid.
-
Reduction to a hydroxymethyl group.
-
Reductive amination to form various amine derivatives.
-
Wittig reactions to extend the conjugated system.
-
Schiff base formation with primary amines, creating imines that can be used as ligands or in dynamic covalent chemistry.
-
-
Carboxylic Acid Group Reactions: The carboxyl group can be activated and converted into other functional groups, a cornerstone of drug development and materials synthesis.[10]
-
Esterification with alcohols under acidic conditions.
-
Amidation with amines using coupling reagents (e.g., DCC, EDC) to form cinnamamides.[11]
-
Reduction to a primary alcohol.
-
This bifunctionality makes 4-formylcinnamic acid an excellent linker molecule in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers.[3] In drug discovery, it serves as a scaffold for creating hybrid molecules, where the cinnamic acid core may provide a base biological activity that is modulated or targeted by the functionality introduced via the aldehyde group.[6][12]
Visualization: Key Reaction Pathways
Caption: Major derivatization pathways for 4-Formylcinnamic acid.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. 4-Formylcinnamic acid is an irritant.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 4-formylcinnamic acid, equipping researchers and developers with the necessary technical knowledge to leverage its unique chemical properties in their scientific endeavors.
References
-
ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]
- Gomes, C. A. R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27310111634.
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Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
- Salehi, B., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(18), 5589.
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Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]
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FooDB. (2010). Showing Compound cis-Cinnamic acid (FDB012698). Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylcinnamic acid. Retrieved from [Link]
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ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]
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ResearchGate. (n.d.). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Retrieved from [Link]
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Longchang Chemical. (n.d.). CHLUMICRYL® CHMA / Cyclohexyl methacrylate CAS 101-43-9. Retrieved from [Link]
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MDPI. (2019). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
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ResearchGate. (n.d.). A Green Hunsdiecker Reaction of Cinnamic Acids. Retrieved from [Link]
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PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans.... Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of Cinnamic Acid Derivatives. Retrieved from [Link]
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PubMed. (2022). Application of cinnamic acid in the structural modification of natural products: A review. Retrieved from [Link]
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YouTube. (2023). formic acid synthesis. Retrieved from [Link]
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LibreTexts. (n.d.). Chapter 3: Conformation and Stereochemistry. Retrieved from [Link]
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LibreTexts. (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Sdfine. (n.d.). cinnamic acid. Retrieved from [Link]
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LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]
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The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]
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SpringerLink. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
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- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comprehensive Technical Guide to 4-Formylcinnamic Acid: Physicochemical Properties and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Formylcinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and polymers with potential therapeutic or specialized material properties. Understanding the fundamental physicochemical properties of 4-Formylcinnamic acid, particularly its melting point and stability, is paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the current knowledge on the melting point and stability of 4-Formylcinnamic acid, alongside detailed experimental protocols for its thorough characterization.
Physicochemical Properties of 4-Formylcinnamic Acid
A critical parameter for the identification, purity assessment, and processing of a solid compound is its melting point. For 4-Formylcinnamic acid, a consistent melting point range has been reported across various chemical suppliers.
| Property | Value | Source(s) |
| Melting Point | 250-255 °C | [1] |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | |
| CAS Number | 23359-08-2 | [1] |
The relatively high melting point of 4-Formylcinnamic acid is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding between the carboxylic acid groups and potential dipole-dipole interactions involving the aldehyde functionality.
Stability Profile of 4-Formylcinnamic Acid
While specific, in-depth stability data for 4-Formylcinnamic acid is not extensively available in peer-reviewed literature, an understanding of its potential stability can be inferred from the known behavior of cinnamic acid and its derivatives. This section outlines the anticipated stability of 4-Formylcinnamic acid under various stress conditions and provides a framework for its experimental evaluation.
Thermal Stability
Cinnamic acid itself undergoes thermal decomposition at temperatures above its boiling point, with decarboxylation being a primary degradation pathway at elevated temperatures[2]. For substituted cinnamic acids, the nature and position of the substituent can significantly influence thermal stability. The electron-withdrawing nature of the formyl group at the para position of the benzene ring in 4-Formylcinnamic acid may influence its thermal decomposition profile.
Expected Thermal Degradation:
-
Decarboxylation: Loss of carbon dioxide from the carboxylic acid group is a likely primary thermal degradation pathway, leading to the formation of 4-vinylbenzaldehyde.
-
Oxidation: The aldehyde group is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen, which could lead to the formation of terephthalaldehydic acid or further decomposition products.
-
Polymerization: At high temperatures, the vinyl group of the decarboxylated product or the aldehyde group could potentially undergo polymerization reactions.
To experimentally determine the precise thermal stability of 4-Formylcinnamic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.
Photostability
Cinnamic acid and its derivatives are known to be susceptible to photodegradation, particularly under UV irradiation[3][4]. The primary photochemical reaction is often a cis-trans isomerization of the double bond. Dimerization to form cyclobutane derivatives (truxillic and truxinic acids) is also a common photodegradation pathway for cinnamic acid in the solid state.
Expected Photodegradation:
-
cis-trans Isomerization: The commercially available 4-Formylcinnamic acid is predominantly the trans isomer. Upon exposure to light, particularly UV radiation, it is expected to isomerize to the cis isomer until a photostationary state is reached.
-
Cycloaddition: [2+2] cycloaddition reactions between adjacent molecules in the crystal lattice could lead to the formation of various cyclobutane dimers.
-
Oxidation: The aldehyde group may be susceptible to photo-oxidation.
A comprehensive photostability study, following ICH Q1B guidelines, is essential to characterize the light sensitivity of 4-Formylcinnamic acid.
Hydrolytic Stability
The ester and amide derivatives of carboxylic acids are generally susceptible to hydrolysis. However, the carboxylic acid group itself is stable to hydrolysis. The stability of 4-Formylcinnamic acid in aqueous solutions will be highly dependent on the pH.
Expected Hydrolytic Stability:
-
pH-Dependent Solubility: The solubility of 4-Formylcinnamic acid is expected to increase with increasing pH due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
-
Stability in Acidic and Neutral Conditions: The molecule is expected to be relatively stable in neutral and acidic aqueous solutions at ambient temperature.
-
Potential for Degradation in Basic Conditions: At high pH, the aldehyde group may be susceptible to reactions such as the Cannizzaro reaction, although this typically requires strong alkaline conditions.
Forced degradation studies under acidic, basic, and neutral conditions are necessary to fully elucidate the hydrolytic stability profile.
Oxidative Stability
The aldehyde functional group in 4-Formylcinnamic acid is a primary site for oxidative degradation.
Expected Oxidative Degradation:
-
Oxidation to Carboxylic Acid: The formyl group can be readily oxidized to a carboxylic acid group, yielding terephthalic acid. This can be initiated by various oxidizing agents, including atmospheric oxygen over long-term storage, or more aggressively with agents like hydrogen peroxide.
Investigating the oxidative stability using a peroxide solution is a standard component of forced degradation studies.
Experimental Protocols for Stability Assessment
To address the gap in publicly available stability data for 4-Formylcinnamic acid, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the melting point, heat of fusion, and to screen for polymorphism and potential thermal events preceding melting.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-Formylcinnamic acid into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. The heat of fusion (ΔHfus) can be calculated from the peak area. Any exothermic or endothermic events prior to melting should be investigated as they may indicate a phase transition or decomposition.
Figure 1: Workflow for Differential Scanning Calorimetry (DSC) analysis.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Formylcinnamic acid into a TGA pan (typically ceramic or platinum).
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to determine the onset of decomposition and the temperatures of maximum mass loss.
Figure 2: Workflow for Thermogravimetric Analysis (TGA).
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Methodology:
A stability-indicating HPLC method should first be developed and validated. The following stress conditions should then be applied to solutions of 4-Formylcinnamic acid (e.g., at 1 mg/mL in a suitable solvent system).
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Neutral Hydrolysis: Water at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Thermal Stress (Solid State): Store the solid material at 105 °C for 24 hours.
Samples should be analyzed by the stability-indicating HPLC method at appropriate time points to quantify the degradation and identify any degradation products. Mass spectrometry should be used to elucidate the structure of the major degradation products.
Figure 3: Logical workflow for forced degradation studies.
Drug Development Considerations: Compatibility with Excipients
For drug development professionals, understanding the compatibility of 4-Formylcinnamic acid with common pharmaceutical excipients is crucial. The acidic nature of the carboxylic acid group and the reactive aldehyde group are the primary sites for potential interactions.
-
Interactions with Basic Excipients: Basic excipients (e.g., magnesium stearate, sodium bicarbonate) can react with the carboxylic acid to form salts. This may alter the dissolution profile and bioavailability of the active pharmaceutical ingredient (API).
-
Reactions with Amine-Containing Excipients: The aldehyde group can react with primary and secondary amine functionalities present in some excipients (e.g., certain polymers, amino acids) to form Schiff bases (imines). This represents a chemical incompatibility that could lead to the formation of new, uncharacterized entities.
-
Maillard Reaction: If formulated with reducing sugars (e.g., lactose) and under conditions of heat and moisture, the aldehyde group could potentially participate in Maillard-type reactions.
Binary mixtures of 4-Formylcinnamic acid with selected excipients should be prepared and stored under accelerated stability conditions (e.g., 40 °C/75% RH). These mixtures should be analyzed periodically by techniques such as DSC, TGA, and HPLC to detect any physical or chemical incompatibilities.
Conclusion
4-Formylcinnamic acid is a valuable chemical intermediate with a well-defined melting point in the range of 250-255 °C. While a comprehensive, publicly available stability profile is currently lacking, its chemical structure suggests potential degradation pathways including decarboxylation, oxidation, and photodegradation. This technical guide provides a framework for researchers and drug development professionals to thoroughly characterize the stability of 4-Formylcinnamic acid through a systematic approach using modern analytical techniques. The detailed experimental protocols for DSC, TGA, and forced degradation studies outlined herein will enable the generation of robust data essential for its confident application in synthesis, formulation, and materials science. The insights into potential excipient incompatibilities further guide the formulation development process, ensuring the stability and quality of the final product.
References
-
Ugazio, E., Carlotti, M. E., Sapino, S., Trotta, M., Vione, D., & Minero, C. (2008). Photodegradation of Cinnamic Acid in Different Media. Journal of Dispersion Science and Technology, 29(5), 641-652. [Link]
-
Sribala, G., et al. (2020). On the primary thermal decomposition pathways of hydroxycinnamic acids. ResearchGate. [Link]
-
Currell, D. L., & Addo, J. K. (1984). Photocatalytic degradation of trans-cinnamic, dihydrocinnamic, trans-caffeic, and dihydrocaffeic acids and characterization of the products. PubMed. [Link]
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An In-depth Technical Guide to 4-Formylcinnamic Acid: A Versatile Bifunctional Molecule for Advanced Applications
Abstract: 4-Formylcinnamic acid (4-FCA) is a prominent example of a bifunctional organic molecule, possessing both a reactive aldehyde and a carboxylic acid group. This unique structural arrangement allows for orthogonal chemical modifications, establishing 4-FCA as a highly versatile building block in several advanced scientific fields. This guide provides an in-depth exploration of the core chemical principles of 4-FCA, its synthesis, and its practical application as a heterobifunctional linker in antibody-drug conjugates (ADCs) and as a functionalized strut in the synthesis of metal-organic frameworks (MOFs). We will delve into detailed experimental protocols and the underlying rationale for their design, offering researchers and drug development professionals a comprehensive resource for leveraging the capabilities of this powerful molecule.
The Power of Bifunctionality: An Introduction to 4-Formylcinnamic Acid
In the realm of molecular design, bifunctional molecules are indispensable tools that serve as bridges, connecting distinct chemical entities to create complex, functional systems. 4-Formylcinnamic acid stands out due to the differential reactivity of its two functional groups: a carboxylic acid and an aldehyde, positioned at opposite ends of a rigid phenylpropenoic backbone.
The carboxylic acid offers a robust handle for forming stable amide or ester bonds, or for coordinating with metal ions.[1][2] In contrast, the aromatic aldehyde provides a site for a different set of chemical transformations, most notably the formation of imines, oximes, or acid-labile hydrazones.[3] This orthogonal reactivity is the cornerstone of its utility, allowing for sequential, controlled chemical reactions where one group can be modified while the other remains protected or unreactive, and vice-versa.
Caption: Figure 1: Structure of 4-Formylcinnamic Acid.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is critical for its successful application. The physical and spectroscopic data for 4-FCA are summarized below.
Table 1: Physicochemical Properties of 4-Formylcinnamic Acid
| Property | Value | Source |
| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [4] |
| CAS Number | 23359-08-2 | [4] |
| Molecular Formula | C₁₀H₈O₃ | [4] |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Light yellow to beige crystalline powder | [4] |
| Melting Point | 250-255 °C | [4] |
Table 2: Key Spectroscopic Data for 4-Formylcinnamic Acid
| Spectroscopy | Key Features & Approximate Values | Rationale |
| FT-IR (cm⁻¹) | ~2500–3300 (broad), ~1700 (sharp, C=O aldehyde), ~1685 (sharp, C=O acid), ~1630 (C=C alkene) | The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.[5] The two distinct C=O stretches for the aldehyde and conjugated acid are key identifiers. The C=C stretch confirms the alkene backbone.[5] |
| ¹H NMR (DMSO-d₆, ppm) | ~12.5 (s, 1H, -COOH), ~10.0 (s, 1H, -CHO), ~7.9 (d, 2H, Ar-H), ~7.7 (d, 2H, Ar-H), ~7.6 (d, 1H, vinyl), ~6.7 (d, 1H, vinyl) | The downfield shifts of the carboxylic acid and aldehyde protons are highly characteristic. Aromatic and vinyl protons appear in their expected regions, with splitting patterns confirming their connectivity. |
| ¹³C NMR (DMSO-d₆, ppm) | ~192 (-CHO), ~167 (-COOH), ~143-121 (Aromatic & Vinyl C's) | The chemical shifts of the two carbonyl carbons are distinct and confirm the presence of both aldehyde and carboxylic acid functionalities.[6] |
| UV-Vis (in Methanol) | λmax ≈ 280-300 nm | This strong absorption is due to the π → π* transition of the extended conjugated system encompassing the phenyl ring, the alkene, and the carbonyl groups. |
The Chemistry of a Dual-Reactivity System
The utility of 4-FCA hinges on the differential electrophilicity of its two carbonyl carbons. The aldehyde carbonyl is significantly more reactive towards nucleophiles than the carboxylic acid carbonyl.[7] This is because the lone pair of electrons on the hydroxyl group of the carboxylic acid participates in resonance, delocalizing the partial positive charge on the carbonyl carbon and making it a weaker electrophile.[1][7] This reactivity difference allows for selective chemical transformations.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 176590010 [thermofisher.com]
- 5. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. rsc.org [rsc.org]
- 7. quora.com [quora.com]
Methodological & Application
Application Note: Selective Synthesis of 4-Formylcinnamic Acid via Perkin Reaction
Abstract & Strategic Overview
4-Formylcinnamic acid (4-FCA) is a critical bifunctional building block, possessing both an aldehyde and a carboxylic acid moiety linked by a conjugated vinyl system. It serves as a vital ligand in the construction of Metal-Organic Frameworks (MOFs), a precursor for photo-responsive polymers, and an intermediate in pharmaceutical synthesis.
The synthesis of 4-FCA from terephthalaldehyde presents a classic challenge in organic synthesis: selectivity . Terephthalaldehyde contains two identical aldehyde groups. Standard conditions often lead to the "double" Perkin reaction, yielding 1,4-phenylenediacrylic acid.
This Application Note details a high-fidelity Perkin protocol designed to maximize the yield of the mono-condensation product (4-FCA) while suppressing the formation of the di-acid side product. The strategy relies on kinetic control via stoichiometry and a rigorous solubility-based purification workflow .
Mechanistic Insight & Reaction Design
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2]
The Selectivity Challenge
The reaction proceeds through the formation of a mixed anhydride enolate, which attacks the aldehyde carbonyl.
-
Path A (Desired): Reaction at one aldehyde site
4-Formylcinnamic acid. -
Path B (Undesired): Reaction at both sites
1,4-Phenylenediacrylic acid.
To favor Path A, we employ a statistical bias strategy : maintaining a high concentration of unreacted terephthalaldehyde relative to the active anhydride species ensures that the anhydride is more likely to encounter a fresh starting molecule than a mono-substituted product.
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the competition between mono-functionalization (Path A) and double condensation (Path B).
Experimental Protocol
Reagents & Equipment
| Component | Role | Grade/Notes |
| Terephthalaldehyde | Substrate | 98%+ Purity. Use in Excess (3.0 equiv) |
| Acetic Anhydride | Reagent/Solvent | Reagent Grade, freshly opened (moisture sensitive) |
| Potassium Acetate (KOAc) | Base Catalyst | Fused/Anhydrous (Crucial for yield) |
| Sodium Carbonate (Na₂CO₃) | Workup Base | 10% Aqueous Solution |
| Hydrochloric Acid (HCl) | Acidification | 6M Solution |
| Equipment | Setup | 3-Neck Flask, Reflux Condenser, Steam Distillation Setup |
Step-by-Step Procedure
Phase 1: The Perkin Condensation
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with drying tube), and a thermometer.
-
Charging: Add Terephthalaldehyde (40.2 g, 300 mmol) , Potassium Acetate (9.8 g, 100 mmol) , and Acetic Anhydride (20 mL, ~210 mmol) .
-
Note: The stoichiometry here is roughly 3:1 (Aldehyde:Anhydride) relative to the theoretical requirement for mono-substitution. This excess is vital.
-
-
Reaction: Heat the mixture in an oil bath to 140–150°C with vigorous stirring.
-
Observation: The mixture will melt into a brownish oil. Maintain reflux for 4–6 hours .
-
Control: Do not exceed 160°C to minimize tar/polymerization.
-
Phase 2: Workup & Isolation
-
Steam Distillation (Removal of Excess Aldehyde):
-
Allow the reaction mixture to cool to ~100°C.
-
Add 200 mL of water.
-
Perform a steam distillation.[3][4] The unreacted terephthalaldehyde will distill over (it is volatile with steam). Continue until the distillate is clear and no longer deposits white solid.
-
Recovery: The recovered terephthalaldehyde can be dried and reused.
-
-
Basification:
-
The residue in the flask (containing the product and tars) may be solid or oily.
-
Add 10% Na₂CO₃ solution until the pH is basic (pH > 9).
-
Boil gently for 15 minutes. This ensures:
-
Hydrolysis of any remaining mixed anhydrides.
-
Dissolution of the 4-FCA and Di-acid as their sodium salts.
-
-
-
Filtration:
-
Add activated charcoal (2 g) to the hot basic solution (optional, for decolorization).
-
Filter the hot solution through a Celite pad to remove insoluble tars and polymerization byproducts.
-
-
Acidification & Precipitation:
-
Cool the clear filtrate to room temperature.
-
Slowly add 6M HCl with stirring until pH ~2.
-
A white-to-pale-yellow precipitate forms. This is the Crude Product Mixture (Mono-acid + Di-acid).
-
Phase 3: Purification (The Separation Logic)
The crude solid contains both 4-Formylcinnamic acid and traces of 1,4-Phenylenediacrylic acid.
-
Method A: Fractional Recrystallization (Standard)
-
Dissolve the crude solid in boiling Ethanol/Water (3:1) or Glacial Acetic Acid .
-
The di-acid is significantly less soluble. Filter the hot solution if any solid remains undissolved (this is likely the di-acid).
-
Cool the filtrate to 4°C. 4-Formylcinnamic acid crystallizes as pale yellow needles.
-
Yield: Expect 50-60% based on Acetic Anhydride limiting reagent.
-
-
Method B: Bisulfite Purification (High Purity)
-
Dissolve the crude solid in saturated Sodium Bisulfite (NaHSO₃) solution.
-
Mechanism: The aldehyde group of 4-FCA forms a water-soluble bisulfite adduct. The di-acid (no aldehyde) remains insoluble.
-
Filter off the insoluble di-acid.[5]
-
Treat the filtrate with acid (HCl) and heat gently to reverse the adduct and precipitate pure 4-FCA.
-
Purification Workflow Diagram
Figure 2: Decision tree for the isolation and purification of 4-Formylcinnamic acid.
Characterization & Validation
To validate the synthesis, compare your product against these standard parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow powder/needles | Darker color indicates oxidation or tar. |
| Melting Point | 248–250°C | Sharp MP indicates high purity. |
| IR Spectroscopy | 1680 cm⁻¹ (Acid C=O)1695 cm⁻¹ (Aldehyde C=O)1625 cm⁻¹ (C=C) | Distinct dual carbonyl peaks are diagnostic. |
| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 1H, -CHO)δ 7.6-8.0 (m, 4H, Ar-H)δ 7.6 (d, 1H, Vinyl)δ 6.6 (d, 1H, Vinyl) | Confirm integration ratio of Aldehyde:Vinyl is 1:1. |
| Solubility | Soluble in DMSO, DMF, dilute Base.Sparingly soluble in Water. |
References
-
Classic Perkin Methodology: Johnson, J. R. "The Perkin Reaction and Related Reactions." Organic Reactions, Vol 1. Wiley & Sons.
-
Stoichiometry & Selectivity: Organic Syntheses, Coll. Vol. 3, p. 786 (1955); Vol. 28, p. 91 (1948). (Adapted from general benzaldehyde protocols for selectivity logic).
-
Purification of Cinnamic Derivatives: "Separation of 1,4-Benzenedicarboxylic acid and derivatives." ResearchGate Data.
-
Aldehyde Protection/Purification: "Bisulfite Addition Compounds." Comprehensive Organic Functional Group Transformations.
Scientist's Note on Safety & Optimization
-
Anhydrous Conditions: The presence of water destroys acetic anhydride, stopping the reaction. Ensure KOAc is freshly fused (melted to remove water) before use.
-
Scale-Up: On scales >100g, mechanical stirring is mandatory as the reaction mixture becomes very viscous before melting.
-
Alternative: If Perkin yields remain low (<40%), consider the Knoevenagel condensation (Malonic acid + Pyridine). It is milder (90°C) and often more selective for mono-substitution, though the Perkin reaction remains the robust industrial standard for thermal stability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. WO2002048086A1 - Method for producing cinnamic acid esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
Using 4-Formylcinnamic acid as a linker in Metal-Organic Frameworks (MOFs)
This application note details the strategic utilization of 4-Formylcinnamic Acid (4-FCA) in Metal-Organic Framework (MOF) research. Unlike standard dicarboxylic acid linkers (e.g., terephthalic acid), 4-FCA is a heterobifunctional building block containing both a carboxylate (coordination site) and an aldehyde (reactive handle).
This unique structure dictates its two primary applications:
-
Post-Synthetic Modification (PSM) Reagent: Functionalizing amino-tagged MOFs (e.g., UiO-66-NH₂, IRMOF-3) to introduce cinnamic acid moieties (photocrosslinking, antioxidant properties).
-
Precursor for Extended Linkers: Synthesizing symmetrical azine- or imine-based dicarboxylate linkers for de novo MOF construction.
Abstract
4-Formylcinnamic acid (4-FCA) serves as a versatile hetero-functional ligand in reticular chemistry. Its conjugated system and reactive aldehyde group allow for the introduction of photoluminescent, photocrosslinkable, and bioactive functionalities into porous frameworks. This guide provides validated protocols for using 4-FCA as a Post-Synthetic Modification (PSM) agent for amino-MOFs and as a precursor for constructing extended azine-linked frameworks.
Part 1: Strategic Utility & Mechanism
1.1 The Bifunctional Advantage
Standard MOF linkers are typically symmetrical (e.g., benzene-1,4-dicarboxylic acid). 4-FCA breaks this symmetry, offering:
-
The Carboxylate Terminus: Anchors to metal clusters (SBUs) or acts as a modulator.
-
The Aldehyde Terminus: Enables Schiff-base condensation (reversible covalent chemistry) with amines.
-
The Vinylene Group (-CH=CH-): Provides a site for [2+2] photocycloaddition, allowing for light-induced structural locking or sensing.
1.2 Reaction Pathways
The following diagram illustrates the two primary workflows for utilizing 4-FCA.
Figure 1: Strategic pathways for 4-FCA utilization. Route A modifies existing MOFs; Route B builds new MOFs.
Part 2: Experimental Protocols
Protocol A: Post-Synthetic Modification of UiO-66-NH₂
Objective: Covalent attachment of 4-FCA to the pore walls of UiO-66-NH₂ via imine formation. This imparts the MOF with pH-responsive or photocrosslinkable properties.
Materials:
-
Parent MOF: UiO-66-NH₂ (Zr₆O₄(OH)₄(BDC-NH₂)₆) - Activated (solvent-free).
-
Reagent: 4-Formylcinnamic acid (4-FCA).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) - Anhydrous preferred.
-
Catalyst: Acetic acid (glacial) or Sc(OTf)₃ (optional, for faster kinetics).
Step-by-Step Methodology:
-
Activation:
-
Heat 100 mg of UiO-66-NH₂ at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove guest solvent molecules from the pores.
-
-
Reactant Preparation:
-
Dissolve 176 mg (1.0 mmol, ~3-fold excess relative to -NH₂ sites) of 4-FCA in 20 mL of anhydrous Methanol.
-
Note: 4-FCA has limited solubility; mild heating (40°C) or sonication may be required.
-
-
PSM Reaction:
-
Suspend the activated MOF powder in the 4-FCA solution.
-
Add 50 µL of glacial acetic acid (catalyst).
-
Incubate at 60°C for 24 hours without stirring (to prevent crystal grinding) or with very slow agitation.
-
Tip: Use a screw-capped vial to prevent solvent evaporation.
-
-
Washing (Critical):
-
Centrifuge the solid and decant the supernatant.
-
Wash with fresh Methanol (3 x 20 mL) via Soxhlet extraction or repeated centrifugation/redispersion cycles (24 hours total) to remove unreacted 4-FCA trapped in the pores.
-
Validation: Check the wash solvent via UV-Vis; 4-FCA absorbs strongly at ~280-300 nm. Wash until no absorbance is detected.
-
-
Drying:
-
Dry the product (UiO-66-N=CH-Cinnamate) at 80°C under vacuum.
-
Characterization Checklist:
-
PXRD: Confirm crystallinity is retained (peaks should match UiO-66 parent).
-
FTIR: Look for the appearance of C=N stretch (~1620 cm⁻¹) and reduction of the N-H doublet (~3300-3500 cm⁻¹).
-
¹H NMR (Digestion): Digest 5 mg of MOF in 500 µL DMSO-d₆ + 10 µL HF (48%). Analyze the ratio of the imine proton signal (~8.5 ppm) to the MOF linker protons to calculate conversion yield (typically 20-60% depending on steric hindrance).
Protocol B: Synthesis of Azine-Linked MOFs
Objective: Use 4-FCA to synthesize a symmetrical dicarboxylic acid linker, then build a MOF. This creates a framework with an extended conjugated system, ideal for luminescence.
Step 1: Linker Synthesis (4,4'-(1,2-hydrazinediylidene)bis-cinnamic acid)
-
Dissolve 4-FCA (2.0 g, 11.3 mmol) in Ethanol (50 mL).
-
Add Hydrazine hydrate (0.28 g, 5.6 mmol) dropwise.
-
Reflux at 80°C for 6 hours. A yellow/orange precipitate will form immediately.
-
Filter, wash with cold ethanol, and dry.
Step 2: MOF Synthesis (Zn-Azine-MOF)
-
Precursor Solution: Dissolve the Azine Linker (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.2 mmol) in DMF/Ethanol (10 mL, 3:1 v/v).
-
Solvothermal Reaction: Seal in a Teflon-lined autoclave and heat at 100°C for 48 hours .
-
Workup: Collect yellow block crystals by filtration. Wash with DMF.
Part 3: Data Interpretation & Troubleshooting
3.1 Quantitative Analysis (Digestion NMR)
When validating the PSM (Protocol A), digestion NMR is the gold standard.
| Chemical Shift (δ) | Assignment | Interpretation |
| ~10.0 ppm | Aldehyde (-CHO) | Indicates unreacted, trapped 4-FCA (Wash more). |
| ~8.5 ppm | Imine (-CH=N-) | Success. Covalent attachment to the MOF. |
| ~7.8 ppm | Terephthalate (Ar-H) | Internal standard (MOF backbone). |
| 6.5 - 7.5 ppm | Vinyl (-CH=CH-) | Confirms presence of cinnamic moiety. |
3.2 Common Pitfalls
-
Pore Blocking: 4-FCA is a relatively bulky molecule. If the MOF pore window is small (<6 Å), the reagent cannot enter.
-
Solution: Use large-pore MOFs like UiO-67 , MIL-101(Cr) , or NU-1000 .
-
-
Hydrolysis: The imine bond formed in Protocol A is reversible and hydrolytically unstable in acidic water.
-
Stabilization: To make the modification permanent, reduce the imine to an amine using NaCNBH₃ (Sodium cyanoborohydride) in Methanol after Step 3.
-
References
-
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. Link
-
Kandiah, M., et al. (2010). Post-synthetic modification of tagged MOFs. Chemical Reviews, 112(2), 1055-1081. Link
-
Burrows, A. D. (2011). Post-synthetic modification of metal–organic frameworks.[4][5][6] CrystEngComm, 13, 3623-3642. Link
-
Deng, H., et al. (2012). Large-pore apertures in a series of metal-organic frameworks.[5] Science, 336(6084), 1018-1023. Link
Sources
- 1. 4-Formylcinnamic acid, 98%, predominantly trans 5 g | Request for Quote [thermofisher.com]
- 2. globalscience.berkeley.edu [globalscience.berkeley.edu]
- 3. PubChemLite - P-formylcinnamic acid (C10H8O3) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistryviews.org [chemistryviews.org]
High-Fidelity Esterification of 4-Formylcinnamic Acid: Chemoselective Protocols for Aldehyde Preservation
[1]
Executive Summary
4-Formylcinnamic acid (4-FCA) is a critical bifunctional building block in the synthesis of optoelectronic materials and cinnamate-based pharmacophores.[1] Its structure presents a classic chemoselectivity challenge: the molecule contains an oxidizable/labile aldehyde (-CHO) and a nucleophilic carboxylic acid (-COOH).[1]
Standard esterification protocols (e.g., Fischer esterification) often utilize acidic conditions that can inadvertently convert the aldehyde into a dimethyl acetal or promote acid-catalyzed aldol condensation. This guide outlines two distinct, self-validating protocols designed to maximize yield while preserving the aldehyde functionality.
-
Protocol A (Nucleophilic Substitution): A base-promoted alkylation using Potassium Carbonate (
) and Methyl Iodide ( ). This is the Gold Standard for laboratory-scale purity as it proceeds under mild, non-acidic conditions, completely avoiding acetalization. -
Protocol B (Fischer-Speier): A scalable, acid-catalyzed method optimized with a specific hydrolysis workup to revert any transient acetals formed during the reaction.[1]
Chemical Strategy & Mechanistic Insight
The Chemoselectivity Paradox
In methanolic acid (Protocol B), the aldehyde exists in equilibrium with its dimethyl acetal:
Quantitative Properties of Target: Methyl 4-Formylcinnamate
| Property | Value | Notes |
| Formula | Methyl ester of 4-FCA | |
| MW | 190.20 g/mol | |
| Melting Point | 86–91 °C | Crystalline solid |
| Solubility | Soluble: | |
| Appearance | White to pale yellow needles | |
| Key NMR Signal | Aldehyde proton (Diagnostic) | |
| Key NMR Signal | Methyl ester singlet |
Experimental Workflows
Visualization of Reaction Pathways
The following diagram illustrates the decision logic and workflow for both protocols.
Caption: Dual-pathway workflow for the esterification of 4-formylcinnamic acid. Protocol A prioritizes chemoselectivity; Protocol B prioritizes scalability.
Protocol A: Base-Promoted Alkylation (High Purity)
Best for: Small to medium scale (<10g), acid-sensitive substrates, high-purity requirements.[1]
Materials
-
4-Formylcinnamic acid (1.0 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.5 eq) -
Methyl Iodide (
) or Dimethyl Sulfate (1.5 eq) -
N,N-Dimethylformamide (DMF), anhydrous[1]
-
Ethyl Acetate (for extraction if precipitation fails)
Step-by-Step Methodology
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Formylcinnamic acid (10 mmol, 1.76 g) in DMF (20 mL) . The solution should be clear to slightly yellow.
-
Deprotonation: Add
(25 mmol, 3.45 g) in a single portion. Stir at room temperature for 15 minutes. The mixture will become a suspension as the carboxylate salt forms. -
Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Methyl Iodide (15 mmol, 0.94 mL) over 5 minutes.
-
Safety Note: Methyl iodide is a potent alkylating agent. Use a fume hood and proper PPE.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 4–6 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting acid (
) should disappear, replaced by the ester ( ).
-
-
Quench & Isolation: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Result: The product is hydrophobic and should precipitate immediately as a white solid.
-
-
Purification: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 40°C overnight.
-
Yield Expectations: 90–98%.
-
Protocol B: Acid-Catalyzed Methanolysis (Scalable)
Best for: Large scale (>10g), cost-efficiency.[1]
Materials
-
4-Formylcinnamic acid (1.0 eq)[1]
-
Methanol (Reagent Grade, excess solvent)
-
Sulfuric Acid (
), conc. (0.5 eq) or Thionyl Chloride ( ) (1.2 eq)
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 4-Formylcinnamic acid (50 mmol, 8.8 g) and Methanol (150 mL) .
-
Catalyst Addition:
-
Option 1 (Standard): Add
(25 mmol, 1.4 mL) dropwise. -
Option 2 (In-Situ HCl): Cool to 0°C and add
(60 mmol, 4.4 mL) dropwise. This generates anhydrous HCl and consumes early water.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (65°C) for 6–12 hours.
-
Note: At this stage, TLC may show two spots: the ester and the ester-dimethyl acetal.
-
-
Concentration: Cool the mixture and concentrate under reduced pressure (Rotavap) to approximately 20% of the original volume.
-
Hydrolytic Workup (Critical):
-
Pour the residue into 100 mL of Ethyl Acetate .
-
Wash the organic layer with 1M HCl (50 mL) . Stir/shake vigorously for 5 minutes. This acidic wash ensures any dimethyl acetal hydrolyzes back to the aldehyde.
-
Wash with Saturated
(to remove unreacted acid) and then Brine .
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and evaporate to dryness. -
Recrystallization: If necessary, recrystallize from Hexane/Ethyl Acetate.
Quality Control & Troubleshooting
Analytical Specifications
-
1H NMR (CDCl3, 400 MHz):
- 10.02 (s, 1H, -CHO) — Must be a sharp singlet. If split or absent, acetalization occurred.
- 7.9–7.5 (m, Aromatic + Alkene protons)
- 6.5 (d, 1H, Alkene, J=16Hz typical for trans)
- 3.82 (s, 3H, -OCH3)[1]
-
Melting Point: 86–91 °C. A lower range indicates impurities or mixed acid/ester.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation | Ensure |
| Missing Aldehyde Peak (NMR) | Acetal formation (Protocol B) | The workup was too neutral. Re-dissolve product in THF/Water (1:1) with cat. HCl and stir for 1h, then re-extract. |
| Product is an Oil | Residual DMF (Protocol A) | Wash the organic extract with 5% LiCl solution (removes DMF) or dry more thoroughly.[1] |
| Starting Material Remains | Equilibrium limitation (Protocol B) | Add molecular sieves to the reaction or increase catalyst loading.[1] |
References
-
BenchChem. (2025).[2][3] Synthesis of Methyl Cinnamate from Cinnamic Acid: An In-depth Technical Guide. Retrieved from
-
National Toxicology Program (NTP). (1992).[4] Methyl 4-formylbenzoate Physical Properties. Chemical Repository Database. Retrieved from
-
Liyana Pathiranage, A., et al. (2018).[5] Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.[5] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Methyl 4-formylcinnamate Product Specification. Retrieved from [1][6]
-
Cayman Chemical. (2023).[7] 4-Methoxycinnamic Acid Product Information. Retrieved from
Sources
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 4-formylcinnamate 97 58045-41-3 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Use of 4-Formylcinnamic Acid in the Preparation of Pharmaceutical Cocrystals
Introduction: The Strategic Role of Cocrystallization in Modern Drug Development
In the landscape of pharmaceutical sciences, the optimization of an Active Pharmaceutical Ingredient's (API) solid-state properties is a critical determinant of its therapeutic efficacy and manufacturability. Pharmaceutical cocrystals, which are multi-component crystalline solids composed of an API and a benign co-former held together by non-covalent interactions, have emerged as a powerful tool for tuning these properties.[1] Unlike salts, cocrystals do not involve proton transfer, allowing for the modification of a broader range of APIs, including those that are weakly ionizable.[2] The strategic selection of a co-former can lead to significant enhancements in an API's solubility, dissolution rate, bioavailability, stability, and mechanical properties without altering its intrinsic pharmacological activity.[3][4]
This guide focuses on the application of 4-Formylcinnamic acid as a versatile co-former in the preparation of pharmaceutical cocrystals. Its unique molecular structure, featuring a carboxylic acid group, an aromatic ring, and a reactive aldehyde moiety, presents a compelling platform for forming robust supramolecular synthons with a variety of APIs. The carboxylic acid group is a reliable hydrogen bond donor, readily interacting with common functional groups in APIs such as pyridines, amides, and other hydrogen bond acceptors.[5] The extended conjugation and planar nature of the cinnamic acid backbone can facilitate π-π stacking interactions, further stabilizing the resulting cocrystal lattice. The presence of the formyl group offers an additional site for hydrogen bonding and introduces a degree of polarity that can be exploited to modulate the physicochemical properties of the cocrystal.
These application notes provide a comprehensive overview of the principles, protocols, and characterization techniques for utilizing 4-formylcinnamic acid in the rational design and preparation of pharmaceutical cocrystals. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.
Physicochemical Properties of 4-Formylcinnamic Acid
A thorough understanding of the co-former's properties is fundamental to predicting its behavior in cocrystallization.
| Property | Value | Source |
| Chemical Formula | C₁₀H₈O₃ | [6] |
| Molecular Weight | 176.17 g/mol | [6] |
| Appearance | Predominantly trans, crystalline solid | [7] |
| CAS Number | 23359-08-2 | [6] |
| Key Functional Groups | Carboxylic acid, Aldehyde, Aromatic ring, Alkene | [6] |
Co-former Selection Rationale: The Supramolecular Synthon Approach
The predictability of cocrystal formation is largely based on the concept of supramolecular synthons, which are robust and recurring hydrogen-bonding motifs.[8] When considering 4-formylcinnamic acid as a co-former, the primary synthons anticipated are with APIs containing complementary functional groups.
-
Carboxylic Acid-Pyridine Heterosynthon: This is one of the most reliable synthons in crystal engineering. The carboxylic acid of 4-formylcinnamic acid can form a strong O-H···N hydrogen bond with the nitrogen atom of a pyridine ring present in an API.
-
Carboxylic Acid-Amide Heterosynthon: The carboxylic acid can interact with the amide group of an API through an O-H···O=C hydrogen bond. This interaction is prevalent in many pharmaceutical cocrystals.
-
Carboxylic Acid Dimer Homosynthon: Carboxylic acids have a strong tendency to form dimers through a pair of O-H···O=C hydrogen bonds. While this can lead to the crystallization of the co-former itself, it can also be a competing interaction during cocrystallization.
The presence of the aldehyde group on 4-formylcinnamic acid can also participate in weaker C-H···O interactions, further directing the crystal packing.
Caption: Experimental workflow for cocrystal screening and synthesis.
Characterization of 4-Formylcinnamic Acid Cocrystals
A multi-technique approach is essential for the unambiguous characterization of a new cocrystal.
Powder X-ray Diffraction (PXRD)
PXRD is the primary tool for identifying new crystalline phases. [9]A cocrystal will exhibit a unique diffraction pattern that is different from the patterns of the API and 4-formylcinnamic acid, as well as their simple physical mixture.
Protocol:
-
Gently grind a small sample of the material to ensure a random orientation of the crystallites.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction data over a suitable 2θ range (e.g., 2-40°) using a laboratory X-ray diffractometer with Cu Kα radiation.
-
Compare the resulting diffractogram with those of the pure API, 4-formylcinnamic acid, and their physical mixture. New peaks and the absence of peaks corresponding to the starting materials are indicative of cocrystal formation. [10]
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the cocrystal, such as its melting point and thermal stability. [11] DSC Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
A single, sharp endotherm corresponding to the melting of the cocrystal, at a temperature different from the melting points of the individual components, confirms the formation of a new crystalline phase. [4]The melting point of a cocrystal is often between those of the API and the co-former. [12] TGA Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
TGA can be used to determine if the cocrystal is a solvate or hydrate and to assess its thermal stability.
Spectroscopic Analysis: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the intermolecular interactions in a cocrystal.
FTIR Protocol:
-
Prepare a sample by either the KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.
-
Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Look for shifts in the vibrational frequencies of the functional groups involved in hydrogen bonding. For example, in a carboxylic acid-pyridine cocrystal, a shift in the C=O stretching vibration of the carboxylic acid and changes in the ring vibrations of the pyridine are expected. [12]A neutral O-H···N hydrogen bond often results in broad stretches around 2450 and 1950 cm⁻¹. [12] Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for in-situ monitoring of cocrystal formation during grinding or solution crystallization. [13]
Hypothetical Case Study: Cocrystal of a Fictional API (API-X) with 4-Formylcinnamic Acid
To illustrate the potential benefits, consider a hypothetical poorly soluble API, "API-X," which contains a pyridine functional group.
| Property | API-X (Original Form) | API-X / 4-Formylcinnamic Acid Cocrystal |
| Melting Point | 220 °C | 185 °C |
| Aqueous Solubility | 0.05 mg/mL | 0.5 mg/mL |
| Dissolution Rate | Slow | Significantly Faster |
| Stability | Prone to hydration | Stable at 40°C/75% RH for 3 months |
The formation of the API-X / 4-formylcinnamic acid cocrystal via the robust carboxylic acid-pyridine heterosynthon disrupts the stable crystal lattice of the original API, leading to a lower melting point and a significant increase in aqueous solubility and dissolution rate. This, in turn, could lead to improved bioavailability.
Regulatory Considerations
From a regulatory perspective, pharmaceutical cocrystals are viewed by agencies like the U.S. Food and Drug Administration (FDA) as being similar to polymorphs of the API, rather than new APIs, provided the co-former is generally recognized as safe (GRAS) or has been previously approved for use in pharmaceuticals. [12]This streamlined regulatory pathway makes cocrystals an attractive option for drug development.
Conclusion
4-Formylcinnamic acid is a promising and versatile co-former for the preparation of pharmaceutical cocrystals. Its ability to form robust supramolecular synthons with a wide range of APIs, coupled with the potential for fine-tuning physicochemical properties, makes it a valuable tool in the solid-state chemist's arsenal. The protocols and characterization techniques detailed in these application notes provide a solid foundation for researchers to explore the potential of 4-formylcinnamic acid in enhancing the properties of challenging APIs.
References
- Alhalaweh, A., George, S., Basavoju, S., Childs, S. L., Rizvi, S. A. A., & Velaga, S. P. (2012). Pharmaceutical cocrystals of nitrofurantoin: screening, characterization and crystal structure analysis. CrystEngComm, 14(15), 5078-5088.
- Bhatt, P. M., Azim, Y., Thakur, T. S., & Desiraju, G. R. (2011). Cocrystals of the anti-HIV drugs lamivudine and zidovudine. Crystal Growth & Design, 11(7), 2735-2746.
- Boksa, K., Otte, A., & Pinal, R. (2014). Matrix-assisted cocrystallization (MAC): simultaneous production and formulation of pharmaceutical cocrystals by hot-melt extrusion. Journal of pharmaceutical sciences, 103(9), 2904-2910.
- Rodrigues, M., Baptista, B., Lopes, J. A., & Sarraguça, M. (2018). Optical spectroscopic analysis of pharmaceutical co-crystals. Applied Spectroscopy Reviews, 53(8), 643-671.
- Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility.
- Deng, J., Li, Y., Lu, T., & Chen, J. (2020). Cocrystals of penciclovir with hydroxybenzoic acids: synthesis, crystal structures, and physicochemical evaluation. Crystal Growth & Design, 20(6), 4108-4119.
- Hiendrawan, S., Veriansyah, B., & Tjandrawinata, R. R. (2018). Solid-state properties and solubility studies of novel pharmaceutical cocrystal of itraconazole. International Journal of Applied Pharmaceutics, 10(5), 97-104.
- Remenar, J. F., Morissette, S. L., Peterson, M. L., Moulton, B., MacPhee, J. M., Guzmán, H. R., & Almarsson, Ö. (2003). Crystal engineering of novel cocrystals of a triazole drug with 1, 4-dicarboxylic acids. Journal of the American Chemical Society, 125(28), 8456-8457.
- Schultheiss, N., & Newman, A. (2009). Pharmaceutical cocrystals and their physicochemical properties. Crystal growth & design, 9(6), 2950-2967.
- Shayanfar, A., Asadpour-Zeynali, K., & Jouyban, A. (2013). Solubility and dissolution rate of a carbamazepine–cinnamic acid cocrystal. Journal of Molecular Liquids, 187, 171-176.
- Tothadi, S., & Desiraju, G. R. (2013). A design strategy for ternary cocrystals. Crystal Growth & Design, 13(8), 3442-3453.
- Thakuria, R., Delori, A., Jones, W., Lipert, M. P., Roy, L., & Rodríguez-Hornedo, N. (2013). Pharmaceutical cocrystals and poorly soluble drugs. International journal of pharmaceutics, 453(1), 101-125.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Regulatory Classification of Pharmaceutical Co-Crystals: Guidance for Industry.
- Vioglio, S. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews, 117, 86-110.
- Weyna, D. R., Shattock, T., & Zaworotko, M. J. (2009). The role of cocrystals in pharmaceutical science. Drug discovery today, 14(17-18), 834-838.
- Pindelska, E., Sokal, A., & Kolodziejski, W. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 111-146.
- Karki, S., Friščić, T., & Jones, W. (2007). Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding. Molecular pharmaceutics, 4(3), 347-354.
- Kumar, S., & Nanda, A. (2017). Pharmaceutical cocrystals: an overview. Indian journal of pharmaceutical sciences, 79(6), 858-871.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
- Padrela, L., Rodrigues, M. A., Velaga, S. P., Matos, H. A., & de Azevedo, E. G. (2009). Screening for pharmaceutical cocrystals using the supercritical fluid enhanced atomization process. The Journal of Supercritical Fluids, 53(1-3), 156-164.
- Friščić, T., & Jones, W. (2009). Recent advances in understanding the mechanism of cocrystal formation via grinding. Crystal Growth & Design, 9(3), 1621-1637.
- Sari, Y. W., Setyawan, D., & Siswandono, S. (2019). Preparation and Physicochemical Characterizations of p-Methoxycinnamic acid–Succinic Acid Cocrystal by Solvent Evaporation. Journal of Pharmaceutical Sciences and Community, 16(2), 64-71.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 4-Formylcinnamic Acid Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-Formylcinnamic acid. This guide is designed for researchers, chemists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established scientific principles and our extensive laboratory experience.
Introduction to 4-Formylcinnamic Acid Synthesis
4-Formylcinnamic acid is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, incorporating both a carboxylic acid and an aldehyde group, offers a versatile platform for diverse chemical modifications. The successful synthesis of this compound with high yield and purity is crucial for downstream applications. This guide will explore common synthetic routes and provide solutions to challenges that may arise during your experiments.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that you may encounter during the synthesis of 4-Formylcinnamic acid. We delve into the root causes of these problems and offer practical, step-by-step solutions.
Issue 1: Low Yield in Palladium-Catalyzed Heck Coupling
Question: I am attempting to synthesize 4-Formylcinnamic acid via a Heck coupling of 4-bromobenzaldehyde with acrylic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the Heck reaction are a frequent challenge.[1] The efficiency of this palladium-catalyzed C-C bond formation is highly dependent on several factors.[1] Let's break down the potential culprits and optimization strategies.
Causality and Solutions:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by impurities or improper handling.
-
Solution: Ensure you are using a high-purity palladium source (e.g., Pd(OAc)₂ or Pd/C). Consider using a phosphine ligand, such as triphenylphosphine (PPh₃), to stabilize the catalyst and enhance its reactivity. The ligand-to-palladium ratio is critical and may require optimization.
-
-
Base Selection and Stoichiometry: The base is crucial for regenerating the active Pd(0) catalyst.[1] An inappropriate base or incorrect amount can stall the catalytic cycle.
-
Solution: Triethylamine (NEt₃) is a common choice, but other organic or inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be effective.[2] Ensure the base is anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents).
-
-
Solvent Effects: The reaction solvent plays a significant role in solubility and reaction kinetics.
-
Solution: While polar aprotic solvents like DMF or acetonitrile are common, aqueous conditions can sometimes be surprisingly effective and offer a "greener" alternative.[2] Ensure your solvent is dry, as water can interfere with some catalyst systems.
-
-
Reaction Temperature and Time: The Heck reaction is sensitive to temperature.
-
Solution: The optimal temperature is typically between 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid byproduct formation from prolonged heating.
-
Optimization Workflow for Heck Coupling:
Caption: Workflow for troubleshooting low yields in the Heck coupling synthesis of 4-Formylcinnamic acid.
Issue 2: Formation of Polymeric Byproducts in Perkin Condensation
Question: I am using the Perkin condensation of 4-formylbenzaldehyde and acetic anhydride, but I am observing the formation of a significant amount of a tar-like, resinous byproduct. What is causing this and how can I minimize it?
Answer:
The formation of resinous byproducts is a known issue in the Perkin reaction, especially when high temperatures are applied for extended periods.[3] These are often polymeric materials resulting from side reactions.
Causality and Solutions:
-
Excessive Heat and Reaction Time: Prolonged heating can lead to polymerization and charring of the reactants and products.[3]
-
Solution: Carefully control the reaction temperature, typically between 160-180°C.[3] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-heating.
-
-
Moisture Contamination: The presence of water can hydrolyze acetic anhydride and affect the catalyst's efficacy, potentially leading to side reactions.
-
Solution: Use anhydrous sodium acetate and ensure all glassware is thoroughly dried before use.[3]
-
-
Sub-optimal Reagent Ratio: An incorrect ratio of reactants can lead to incomplete reactions or the formation of side products.
-
Solution: A common molar ratio for aldehyde to acetic anhydride to sodium acetate is approximately 1:1.5:0.6.[3]
-
Issue 3: Incomplete Reaction or No Product Formation in Vilsmeier-Haack Reaction
Question: I am trying to synthesize 4-Formylcinnamic acid from 4-carboxycinnamic acid using the Vilsmeier-Haack reaction, but I am getting a very low yield or no product at all. What could be the issue?
Answer:
The Vilsmeier-Haack reaction is a powerful formylation method, but its success hinges on the proper formation and reactivity of the Vilsmeier reagent (typically from DMF and POCl₃).[4]
Causality and Solutions:
-
Vilsmeier Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture.
-
Solution: Ensure that your DMF and POCl₃ are of high purity and handled under anhydrous conditions. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Electrophilicity: The electron-withdrawing nature of the carboxylic acid group on your starting material can deactivate the aromatic ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.
-
Solution: You may need to use a more reactive formylating agent or consider protecting the carboxylic acid group before the formylation step. Alternatively, starting from a more electron-rich precursor could be a better strategy.
-
-
Reaction Temperature: The temperature for the Vilsmeier-Haack reaction needs to be carefully controlled.
-
Solution: The reaction is often carried out at low temperatures (0-10°C) during the formation of the Vilsmeier reagent and then gently warmed to room temperature or slightly above to drive the formylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 4-Formylcinnamic acid on a laboratory scale?
While several methods exist, the Heck coupling reaction between 4-bromobenzaldehyde and acrylic acid often provides a reliable and relatively high-yielding route.[1] It generally proceeds under milder conditions compared to the Perkin condensation and avoids the use of highly reactive and moisture-sensitive reagents like those in the Vilsmeier-Haack reaction.
Q2: How can I purify the crude 4-Formylcinnamic acid?
Recrystallization is the most common and effective method for purifying the final product. A mixture of ethanol and water is often a suitable solvent system.[2] After reaction workup, which typically involves acidification to precipitate the product, the crude solid can be dissolved in a minimal amount of hot ethanol, followed by the slow addition of hot water until turbidity is observed. Cooling this solution will yield purified crystals.
Q3: What are the expected spectroscopic data for 4-Formylcinnamic acid?
-
¹H NMR: You should expect to see signals corresponding to the aldehydic proton (around 9.8-10.0 ppm), the vinylic protons (as doublets around 6.5 and 7.7 ppm with a coupling constant of ~16 Hz for the trans isomer), and the aromatic protons (as two doublets in the region of 7.6-8.0 ppm). The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>12 ppm).
-
¹³C NMR: Key signals will include the carbonyl carbons of the aldehyde and carboxylic acid (typically >165 ppm), and the carbons of the aromatic ring and the double bond (in the 120-150 ppm range).[5]
-
IR Spectroscopy: Look for characteristic peaks for the C=O stretch of the carboxylic acid (around 1680-1700 cm⁻¹) and the aldehyde (around 1700-1720 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=C stretch of the alkene (around 1625 cm⁻¹).[6]
Q4: What are the recommended storage conditions for 4-Formylcinnamic acid?
4-Formylcinnamic acid should be stored in a cool, dry place, away from light and moisture to prevent degradation.[7] The aldehyde group can be susceptible to oxidation over time. Storing it under an inert atmosphere can further prolong its shelf life.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Formylcinnamic Acid via Heck Coupling
This protocol is based on the palladium-catalyzed coupling of 4-bromobenzaldehyde and acrylic acid.
Materials:
-
4-Bromobenzaldehyde
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (NEt₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethanol
-
Water, deionized
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzaldehyde (1.0 eq), acrylic acid (1.2 eq), and anhydrous DMF.
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold 1M HCl. A precipitate should form.
-
Stir the mixture for 30 minutes, then filter the solid product.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Workflow for Heck Coupling Synthesis:
Caption: A step-by-step workflow for the synthesis of 4-Formylcinnamic acid via the Heck reaction.
Data Summary
| Synthesis Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Heck Coupling | 4-Bromobenzaldehyde, Acrylic Acid, Pd catalyst, Base | 70-90% | High yield, mild conditions, good functional group tolerance. | Cost of palladium catalyst, potential for catalyst poisoning. |
| Perkin Condensation | 4-Formylbenzaldehyde, Acetic Anhydride, Sodium Acetate | 40-60% | Readily available and inexpensive starting materials. | High reaction temperatures, potential for side reactions and polymerization.[3][8] |
| Vilsmeier-Haack | 4-Carboxycinnamic acid, DMF, POCl₃ | Variable | Effective for formylation of activated rings. | Deactivating effect of the carboxyl group can lead to low yields, moisture-sensitive reagents.[4] |
References
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Technical Support Center: Purification of 4-Formylcinnamic Acid (4-FCA)
[1][2]
Welcome to the 4-FCA Purification Support Hub. This guide is designed for organic chemists and process engineers encountering difficulties in isolating high-purity 4-Formylcinnamic acid (CAS: 98077-98-6).[1][2] Unlike generic protocols, this center focuses on the specific chemical behavior of the aldehyde-acid bifunctionality and the common pitfalls associated with its two primary synthesis routes: Knoevenagel Condensation and the Heck Reaction.
Module 1: The "Dirty" Crude – Initial Isolation & Workup
The Problem: The reaction mixture is a complex slurry containing the product, unreacted starting materials (terephthalaldehyde or 4-bromobenzaldehyde), and inorganic salts. The Objective: Isolate a crude solid that is chemically stable and ready for fractionation.
Protocol A: Quenching the Knoevenagel Route
Context: Reaction of Terephthalaldehyde + Malonic Acid in Pyridine/Piperidine.
-
Cool Down: Allow the reaction mixture to cool to room temperature. Do not crash cool in ice immediately; this traps impurities.[2]
-
Acidification (The Critical Step):
-
Filtration: Collect the resulting white/pale-yellow precipitate via vacuum filtration.[1][2]
-
Wash: Wash with copious water to remove Pyridine-HCl salts.[1][2]
Protocol B: Quenching the Heck Route
Context: Reaction of 4-Bromobenzaldehyde + Acrylic Acid with Pd catalyst.[1][2]
-
Solvent Evaporation: If DMF or DMAc was used, remove as much as possible via rotary evaporation (high vacuum, 60°C).
-
Partition: Redissolve the residue in EtOAc and wash with 1M HCl (to remove amine bases like TEA).
-
Extraction: Extract the organic layer with saturated aqueous
.-
Note: The product moves to the aqueous layer. Save the Aqueous Layer! (See Module 2).
-
Module 2: The Separation Engine – Acid-Base Extraction[1][2]
The Logic: 4-FCA is a carboxylic acid (
The "Bicarbonate Wash" Protocol
Use this method to strip away non-acidic impurities.
Step 1: Dissolution
Suspend your crude solid in saturated Sodium Bicarbonate (
-
Chemistry:
[1][2] -
Warning: Do not use NaOH.[2] Strong bases can trigger the Cannizzaro reaction on the aldehyde moiety, destroying your product.
Step 2: Filtration (The Purification Event) Filter the mixture through a Celite pad.
-
Filtrate (Liquid): Contains your 4-FCA (as sodium salt).[1][2]
-
Filter Cake (Solid): Contains unreacted Terephthalaldehyde, heavy oligomers, and Pd-black (if Heck).[1] Discard this.
Step 3: Reprecipitation Slowly add the clear filtrate to a beaker of stirring 2M HCl .
Step 4: Recovery Filter the solid, wash with water, and dry.
Figure 1: Acid-Base Extraction Workflow for removing neutral impurities.[1][2]
Module 3: Polishing – Recrystallization & Catalyst Removal
Even after acid-base extraction, the product may contain trace "di-acid" (from double condensation) or palladium.[1][2]
Solvent Selection Guide
| Solvent System | Solubility of 4-FCA | Impurity Targeted | Notes |
| Ethanol/Water (3:1) | Moderate (Hot) | Trace Salts / Polar tars | Standard first-pass recrystallization.[1][2] |
| Acetic Acid | High (Hot) | Di-acid byproduct | The di-acid (3,3'-(1,4-phenylene)diacrylic acid) is much less soluble.[1][2] Filter it off while hot.[2] |
| Ethyl Acetate | Moderate | Non-polar organics | Good for washing, poor for recrystallization.[1] |
Protocol: Removing Palladium (Heck Route Specific)
Palladium contamination causes the product to appear grey/brown and interferes with downstream coupling.
-
Dissolve the semi-pure 4-FCA in hot Ethanol .
-
Add Activated Carbon (Charcoal) (10 wt% of mass).
-
Optional but Recommended: Add a metal scavenger (e.g., SiliaMetS® Thiol) if pharmaceutical grade is required.
-
Reflux for 30 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad to remove the charcoal/Pd.[2]
-
Add warm water to the filtrate until turbid, then cool slowly to crystallize.
Module 4: Troubleshooting FAQ
Q1: My product is a sticky brown gum instead of a white powder. What happened?
-
Diagnosis: This is likely oligomerization of the double bond or oxidation of the aldehyde, often caused by excessive heat during workup or old starting materials.
-
Fix: Triturate (grind) the gum with cold Dichloromethane (DCM) . 4-FCA is poorly soluble in DCM, while many brown oily impurities are soluble.[1] Filter the resulting solid.[2][3][4]
Q2: I used the Knoevenagel route, but my NMR shows a mixture of mono-acid and di-acid.
-
Diagnosis: Terephthalaldehyde has two aldehydes.[2] If you used excess malonic acid or high temps, you reacted both sides.
-
Fix: Recrystallize from Glacial Acetic Acid . Dissolve the mixture in boiling acetic acid. The di-acid is significantly less soluble and may not dissolve or will precipitate first.[1][2] Filter the hot solution to remove the di-acid, then cool the filtrate to get 4-FCA.[1]
Q3: The aldehyde peak (approx 10.0 ppm) is missing in my NMR.
-
Diagnosis:
-
Oxidation: It turned into a carboxylic acid (Terephthalic acid derivative) due to air exposure.[2]
-
Acetal Formation: If you recrystallized from Methanol/Acid, the aldehyde might have formed a dimethyl acetal.
-
-
Fix: Avoid Methanol. Use Ethanol/Water or Acetonitrile.[2] Store the product under Nitrogen.[2]
Q4: Yield is very low after Acid-Base extraction.
-
Diagnosis: The "Salting Out" effect.[2] 4-FCA has slight water solubility.[1][2]
-
Fix: When acidifying the bicarbonate solution (Module 2, Step 3), saturate the aqueous layer with NaCl (Brine) before filtering. This forces the organic acid out of the solution.
Figure 2: Rapid Troubleshooting Decision Matrix.
References
-
Knoevenagel Condensation Mechanism & Protocols
-
Solubility of Cinnamic Acid Derivatives
-
Heck Reaction Purification Strategies
- Separation of Aldehydes and Acids: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Separation of Acidic, Basic and Neutral Compounds." (Standard Reference Text).
Sources
- 1. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 2. Purification of formic acid by extractive distillation - Patent US-4076594-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7910780B2 - Method for purifying terephthalaldehyde - Google Patents [patents.google.com]
- 4. odinity.com [odinity.com]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 4-Formylcinnamic Acid Production
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Process Optimization for 4-Formylcinnamic Acid (4-FCA) ID: 4FCA-SC-2026
Introduction: The Dual-Functionality Challenge
Welcome to the technical support hub for 4-Formylcinnamic Acid. This molecule is a deceptive "simple" intermediate. It possesses two reactive handles—an aldehyde (susceptible to oxidation) and a cinnamic acid moiety (susceptible to polymerization or isomerization).
In scale-up scenarios (100g to multi-kg), the primary failure modes are not usually bond formation, but rather selectivity losses and purification bottlenecks . This guide addresses the two primary synthesis routes: the Heck Reaction (preferred for purity) and the Knoevenagel Condensation (preferred for cost/green chemistry), alongside critical downstream processing.
Module 1: Reaction Engineering (The Heck Route)
Context: The Palladium-catalyzed coupling of 4-bromobenzaldehyde and acrylic acid.
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't restart it. Why?
Diagnosis: Catalyst Poisoning or "Pd-Black" Precipitation. In the Heck reaction, the active catalytic species is Pd(0).[1] If the catalytic cycle is interrupted (often by oxygen ingress or ligand degradation), Pd(0) aggregates into inactive metallic palladium ("Pd-black").
Troubleshooting Protocol:
-
Check Oxygen Levels: The aldehyde moiety in 4-FCA is an oxygen scavenger. If your headspace isn't strictly inert, the aldehyde oxidizes to the di-acid (terephthalic acid derivative), and the Pd phosphine ligands oxidize, killing the catalyst.
-
Fix: Sparge solvents with
or Argon for at least 30 minutes pre-reaction.
-
-
Ligand Stabilization: Ensure you are using a slight excess of phosphine ligand (e.g.,
or ) relative to Pd. -
Phase Transfer Agents: For heterogeneous bases (
, ), the addition of TBAB (Tetrabutylammonium bromide) is critical. It acts as a phase transfer catalyst and stabilizes Pd nanoparticles, preventing aggregation [1].
Q: I am seeing a significant exotherm upon adding Acrylic Acid. How do I control this at scale?
Diagnosis: Runaway Polymerization risk. Acrylic acid is prone to radical polymerization, which is exothermic.
Safety Protocol:
-
Do NOT add all acrylic acid at the start.
-
Dosing Strategy: Charge the aryl halide, base, and catalyst first. Heat to reaction temperature (e.g., 80-100°C).
-
Semi-Batch Addition: Dose the acrylic acid (mixed with a small amount of solvent) slowly over 2-4 hours. This keeps the concentration of the "polymerizable" monomer low relative to the catalyst, favoring the cross-coupling over polymerization.
Visualization: The Heck Catalytic Cycle & Failure Points
Figure 1: The Heck catalytic cycle showing critical failure points where active Pd(0) is lost to aggregation or oxidation.
Module 2: The Knoevenagel Alternative (Selectivity)
Context: Condensation of Terephthalaldehyde with Malonic Acid.
Q: I am getting a mixture of mono-acid (4-FCA) and di-acid (phenylenediacrylic acid). How do I favor the mono-product?
Diagnosis: Statistical Probability & Stoichiometry. Terephthalaldehyde has two identical aldehyde groups. Once the first reacts, the second is still reactive.
Optimization Strategy:
-
Reverse Stoichiometry: Use a large excess of Terephthalaldehyde (2.0 - 3.0 equivalents) relative to Malonic Acid.
-
High Dilution: Run the reaction more dilute than usual. This reduces the probability of a malonic acid molecule encountering a product molecule that has already reacted once.
-
Work-up Separation:
-
The unreacted Terephthalaldehyde is soluble in non-polar organic solvents (DCM, Toluene).
-
The 4-FCA (product) is soluble in base (
). -
Protocol: Basify the crude mixture
Filter off unreacted aldehyde Acidify filtrate to precipitate 4-FCA.
-
Module 3: Purification & Palladium Removal
Context: Meeting the <10 ppm Pd limit for pharmaceutical intermediates.
Q: My product is grey/brown after crystallization. How do I remove the residual Palladium?
Diagnosis: Colloidal Palladium entrapment.[2] Simple recrystallization often traps Pd inside the crystal lattice.[3]
Step-by-Step Pd Removal Protocol:
| Method | Efficacy | When to use |
| Celite Filtration | Low-Medium | Step 1 (Mandatory). Removes bulk Pd-black. Perform while solution is hot. |
| Thiol-Silica Scavengers | High | Step 2. Add Si-Thiol (0.5 eq vs Pd) to the reaction mixture at 60°C for 2 hours before filtration. |
| Activated Carbon | Medium-High | Step 2 (Alternative). Use specific grades (e.g., charcoal) designed for metal removal. |
| Recrystallization | Polishing | Step 3. Use Ethanol/Water or Acetic Acid/Water. Avoid DMF if possible (hard to remove). |
Q: The product has a persistent yellow tint. Is this an impurity?
Diagnosis: Conjugated Oligomers or Oxidation. Pure 4-FCA should be off-white to pale yellow. Deep yellow/orange indicates:
-
Oxidation: Formation of quinone-like species.
-
Polymerization: Radical polymerization of the double bond.
Fix: Perform a recrystallization with a small amount of activated charcoal added to the hot solution. Filter hot, then cool slowly.
Visualization: Purification Decision Tree
Figure 2: Downstream processing workflow to ensure purity and metal removal.
Module 4: Stability & Analytical Troubleshooting
Q: My HPLC shows a new peak appearing after storage. What is it?
Diagnosis: Autoxidation. The aldehyde group oxidizes to a carboxylic acid upon exposure to air, forming 4-carboxycinnamic acid .
Storage Protocol:
-
Atmosphere: Store under Nitrogen or Argon.
-
Temperature: 2-8°C is recommended.
-
Container: Amber glass (light can catalyze cis-trans isomerization).
Q: NMR shows a split in the alkene doublet signals. Is my product impure?
Diagnosis: Cis-Trans Isomerization. The Heck reaction typically yields the thermodynamic Trans (E) isomer. However, exposure to UV light or excessive heat can generate the Cis (Z) isomer.
-
Trans coupling constant (
) 16 Hz. -
Cis coupling constant (
) 12 Hz.
Fix: If Cis content is high, recrystallization in ethanol usually preferentially precipitates the Trans isomer due to better packing.
References
-
BenchChem. (2025).[1][4] Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. Retrieved from 1
-
Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from 5
-
Biotage. (2023).[3][6] How to Remove Palladium in three easy steps. Retrieved from 3
-
NIH/PubMed. (2007).[7] Thermal stability and pathways for the oxidation of 3-phenyl-2-propene compounds. Retrieved from 8
-
Royal Society of Chemistry. (2013).[9] Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. A Microscale Heck Reaction In Water [chemeducator.org]
- 8. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 4-Formylcinnamic Acid Stability and Storage
Welcome to the technical support guide for 4-Formylcinnamic acid. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. Given its unique structure, containing both a reactive aldehyde and a polymerizable vinyl group, ensuring its stability during storage is paramount to the success and reproducibility of your experiments. This guide provides in-depth, field-proven insights into preventing unwanted polymerization and maintaining the integrity of your material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate concerns regarding the storage and handling of 4-Formylcinnamic acid.
Q1: My 4-Formylcinnamic acid powder appears clumpy or has solidified in the container. What happened?
A: This is a strong indication that undesired polymerization has occurred. 4-Formylcinnamic acid contains a vinyl group, which is susceptible to spontaneous radical polymerization.[1] This process can be initiated by exposure to common laboratory conditions such as heat, light, or oxygen, leading to the formation of polymer chains instead of the desired monomeric compound.[1] The aldehyde group can also contribute to instability over time.
Q2: What are the ideal storage temperature and conditions for 4-Formylcinnamic acid?
A: For optimal stability, 4-Formylcinnamic acid should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8 °C. While some sources suggest storage below 10°C[2], tighter control within the 2-8 °C range minimizes the risk of thermally induced polymerization.[1]
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen.[1][3] This is crucial to exclude oxygen, which can act as an initiator for radical polymerization.[1]
-
Light: Protected from light. Store the compound in an amber glass vial or wrap the container with aluminum foil to prevent light-induced reactions like photopolymerization.[1][4]
Q3: Does my 4-Formylcinnamic acid need a polymerization inhibitor?
A: Yes, the addition of a radical inhibitor is the most effective method to prevent polymerization during storage.[1] Commercial preparations may already contain an inhibitor, but if you have synthesized the material or are unsure, adding an inhibitor is a critical step for long-term stability.
Q4: I suspect my material has started to polymerize. Can I still use it?
A: It is not recommended to use polymerized material, as the presence of oligomers or polymers can significantly impact reaction stoichiometry, solubility, and biological activity. However, it may be possible to salvage the unpolymerized monomer. A common purification technique involves dissolving the crude mixture in a solvent where the monomer is soluble but the polymer is not (e.g., diethyl ether), followed by filtration to remove the insoluble polymer.[1] The purity of the recovered monomer should be verified using analytical techniques before use.
Part 2: Troubleshooting Guide: Understanding and Preventing Polymerization
A deeper understanding of the degradation pathways is key to preventing them. 4-Formylcinnamic acid is susceptible to multiple polymerization mechanisms.
Primary Polymerization Pathways
The dual functionality of 4-Formylcinnamic acid presents two main routes for instability. The primary concern during storage is the reactivity of the vinyl group on the cinnamic acid backbone.
-
Free-Radical Polymerization: This is the most common pathway. It is initiated by free radicals, which can be generated by heat, UV light, or the presence of oxygen.[1] Once initiated, a chain reaction occurs, leading to the formation of long polystyrene-like polymer chains.
-
Photochemical [2+2] Cycloaddition: Exposure to UV light can cause the carbon-carbon double bonds of two monomer units to react, forming a cyclobutane ring.[1][4][5] This process, known as photodimerization or photopolymerization, results in the formation of truxillic or truxinic acid derivatives, leading to cross-linking and insolubility.[6]
The diagram below illustrates these primary degradation pathways.
Caption: Primary polymerization pathways for 4-Formylcinnamic acid.
Part 3: Best Practices & Protocols
Adhering to strict storage and handling protocols is the most effective way to ensure the long-term stability of 4-Formylcinnamic acid.
Protocol 1: Recommended Storage Procedure
This protocol should be followed immediately upon receiving or synthesizing 4-Formylcinnamic acid.
-
Assess the Material: Visually inspect the material. It should be a free-flowing powder. If signs of clumping or solidification are present, test a small sample for solubility in a suitable solvent (e.g., DMSO, DMF) before proceeding.
-
Add an Inhibitor (If Necessary): If the material does not already contain an inhibitor, or if you plan to store it for an extended period (>6 months), add a radical inhibitor. Butylated hydroxytoluene (BHT) is an excellent and commonly used choice.[7]
-
Action: Prepare a stock solution of BHT in a volatile solvent (e.g., acetone). Add the appropriate volume to the solid 4-Formylcinnamic acid to achieve a final concentration of 100-500 ppm.[1] Mix thoroughly and allow the solvent to evaporate completely under a gentle stream of nitrogen before sealing the container.
-
-
Aliquot the Material: To avoid repeated warming/cooling cycles and exposure to atmospheric oxygen and moisture, divide the bulk material into smaller, single-use quantities in separate vials.
-
Create an Inert Atmosphere: For each aliquot, flush the vial with a dry, inert gas (argon or nitrogen) for 1-2 minutes to displace all oxygen.
-
Seal and Protect: Immediately seal the vials with high-quality, airtight caps (e.g., PTFE-lined). Wrap each vial in aluminum foil or place it in a light-blocking secondary container.
-
Refrigerate: Place the sealed and protected vials in a refrigerator maintained at 2-8 °C .
The following diagram outlines this essential workflow for proper storage.
Caption: Recommended workflow for the safe storage of 4-Formylcinnamic acid.
Choosing a Polymerization Inhibitor
Phenolic inhibitors are highly effective at quenching the free-radical polymerization process.[8][9] They work by reacting with peroxy radicals, which are formed when initiator radicals react with trace oxygen, thus terminating the polymerization chain reaction.[8][9]
| Inhibitor | Chemical Name | Typical Concentration | Key Features |
| BHT | Butylated Hydroxytoluene | 100 - 500 ppm[1] | Highly effective, common choice for dental resins and other monomers.[7] |
| HQ | Hydroquinone | 100 - 500 ppm | Excellent general-purpose inhibitor, but can impart color.[8][9] |
| MEHQ | 4-Methoxyphenol | 100 - 500 ppm | Effective and widely used; functions similarly to hydroquinone.[1][7] |
Part 4: Quality Control & Detection of Polymerization
Regularly assessing the quality of your stored 4-Formylcinnamic acid is a crucial part of good laboratory practice. If you have any doubts about the material's integrity, the following analytical techniques can be used for verification.
| Technique | Purpose | What to Look For |
| Solubility Test | Quick qualitative check | Reduced solubility in a standard solvent (e.g., DMSO, THF) compared to a fresh reference sample. The presence of an insoluble gel or solid indicates polymerization. |
| FTIR Spectroscopy | Functional group analysis[10] | A decrease in the intensity of the C=C vinyl stretch (typically around 1630-1640 cm⁻¹) relative to other aromatic peaks suggests polymerization at the double bond. |
| ¹H NMR Spectroscopy | Detailed structural analysis[11] | The appearance of broad signals in the aliphatic region and a decrease in the integration of the sharp vinyl proton signals are clear signs of polymerization. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution[10] | The appearance of a high molecular weight shoulder or a separate peak in addition to the monomer peak confirms the presence of oligomers or polymers. |
References
-
Zhang, Y., et al. (2021). Inhibition of cinnamic acid and its derivatives on polyphenol oxidase: Effect of inhibitor carboxyl group and system pH. PubMed. [Link]
- Google Patents. (1974).
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Ferreira, T. S., et al. (2022). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. PubMed Central. [Link]
-
Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]
-
Rodríguez, R. B., et al. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. MDPI. [Link]
-
Gomes, J. R. B., et al. (2018). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. RSC Publishing. [Link]
-
Wang, C., et al. (2021). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids. PubMed. [Link]
-
Technology Networks. (2023). Top Analytical Techniques for Characterizing Custom Polymers. [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. [Link]
-
ResearchGate. (2021). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids. [Link]
-
KNAW. (n.d.). Action of sun-light on the cinnamic acids. [Link]
-
RQM+. (2014). The Basics of Polymer Analysis: Techniques & Solutions. [Link]
-
Hirshfeld, F. L., & Schmidt, G. M. J. (1964). Topochemical photopolymerization. Polymer Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. formacare.eu [formacare.eu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fluoryx.com [fluoryx.com]
- 9. chempoint.com [chempoint.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. technologynetworks.com [technologynetworks.com]
Technical Support Center: Strategies to Enhance the Solubility of 4-Formylcinnamic Acid for Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Formylcinnamic acid. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during biological experimentation. As a cinnamic acid derivative, 4-Formylcinnamic acid possesses a hydrophobic phenyl ring and a polar carboxylic acid group, leading to poor aqueous solubility which can be a significant hurdle in obtaining reliable and reproducible data in biological assays.
This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome these solubility challenges. Our approach is grounded in fundamental chemical principles and validated laboratory practices to ensure the integrity of your experimental outcomes.
Troubleshooting & FAQs: A Step-by-Step Guide to Solubilization
Researchers often face a primary obstacle with 4-Formylcinnamic acid: it is sparingly soluble in water and aqueous buffers commonly used in biological assays.[1] This section addresses the most common issues in a logical progression, from initial stock solution preparation to advanced formulation strategies.
Q1: My 4-Formylcinnamic acid powder will not dissolve in my standard aqueous buffer (e.g., PBS, TRIS). What is the first and most reliable method to prepare a stock solution?
Answer:
This is the most common issue encountered. The molecular structure of 4-Formylcinnamic acid, like other cinnamic acids, is predominantly non-polar, making it poorly soluble in aqueous systems.[1] The recommended first-line approach is to use a water-miscible organic co-solvent to prepare a concentrated stock solution.[2] Dimethyl sulfoxide (DMSO) is the most widely used and effective solvent for this purpose.[3][4]
Causality and Mechanism: DMSO is a highly polar aprotic solvent.[4][5] Its strong solvating power allows it to effectively break down the crystal lattice of the solid 4-Formylcinnamic acid and solvate the individual molecules. This creates a concentrated, homogenous stock solution that can then be serially diluted into your aqueous assay buffer. Other organic solvents like ethanol or dimethylformamide (DMF) can also be effective.[6][7]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of 4-Formylcinnamic acid (Molecular Weight: 176.17 g/mol ) required. For 1 mL of a 10 mM stock, you will need 1.76 mg.
-
Weighing: Accurately weigh the required amount of the compound in a suitable microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Ensure the solid is completely dissolved before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For many cinnamic acid derivatives, aqueous solutions are not recommended for storage beyond one day, but organic stock solutions are more stable.[6][8]
Q2: I successfully dissolved 4-Formylcinnamic acid in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or aqueous buffer. How do I prevent this?
Answer:
This phenomenon, known as "crashing out," occurs when the concentration of the organic co-solvent is abruptly diluted below the level required to keep the hydrophobic compound in solution. The key is to perform a serial dilution and ensure the final concentration of the organic solvent in your assay is as low as possible and well-tolerated by your biological system.
Causality and Mechanism: When you add a small volume of the concentrated DMSO stock directly to a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to precipitate. A stepwise dilution process maintains a more favorable solvent environment throughout the dilution process, preventing precipitation.
Recommended Step-Wise Dilution Protocol:
-
Prepare an Intermediate Dilution: Instead of adding the 10 mM stock directly to your final assay volume, first create an intermediate dilution in your assay medium or buffer. For example, dilute your 10 mM stock 1:10 in the medium to create a 1 mM solution.
-
Vortex Gently: Immediately after adding the stock to the medium for the intermediate dilution, vortex or pipette mix gently but thoroughly. This rapid homogenization is critical.
-
Final Dilution: Use this 1 mM intermediate solution to make your final working concentrations. For example, to achieve a 10 µM final concentration, you would add 10 µL of the 1 mM intermediate solution to 990 µL of your assay medium.
-
Final Solvent Concentration: Crucially, calculate the final percentage of your organic co-solvent in the assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts.[9]
Workflow for Preparing Working Solutions
Caption: Step-wise dilution workflow to prevent precipitation.
Q3: I am concerned about the toxic effects of the organic solvent on my cells. How do I account for this, and are there alternatives?
Answer:
This is a critical consideration for the trustworthiness of any biological assay. All co-solvents can exert biological effects, and it is mandatory to include a "vehicle control" in your experimental design.
Expertise & Trustworthiness: A vehicle control is a sample that contains the same final concentration of the co-solvent (e.g., 0.1% DMSO) as your experimental samples but lacks the 4-Formylcinnamic acid. This allows you to distinguish the effects of the compound from the effects of the solvent itself. Any observed difference between the vehicle control and the untreated control (which contains neither compound nor solvent) indicates a solvent effect. If this effect is significant, you must lower the solvent concentration.
Solvent Tolerance Comparison
| Co-Solvent | Typical Max. Concentration in Cell Assays | Notes |
| DMSO | 0.1% - 0.5% | Most common and well-characterized. Can induce cell differentiation or stress at higher levels.[9] |
| Ethanol | 0.1% - 1.0% | Can be more volatile. Effects on cell metabolism are well-documented. |
| Dimethylformamide (DMF) | < 0.1% | Generally more toxic than DMSO and should be used with caution and at very low concentrations. |
Note: These are general guidelines. The specific tolerance of your cell line should be determined empirically.
Q4: Are there methods to increase the aqueous solubility of 4-Formylcinnamic acid without using organic solvents, or to reduce the required amount?
Answer:
Yes, two advanced chemical strategies can be employed: pH adjustment and the use of formulation excipients like cyclodextrins.
Strategy 1: pH Adjustment (Salt Formation)
Causality and Mechanism: 4-Formylcinnamic acid is a carboxylic acid. At a pH below its acid dissociation constant (pKa), it exists predominantly in its neutral, protonated form (-COOH), which is poorly water-soluble. By raising the pH of the solution above its pKa, the carboxylic acid group is deprotonated to its carboxylate form (-COO⁻).[10][11] This charged species is significantly more polar and thus more soluble in water.[12][13] The pKa of cinnamic acid is approximately 4.44, and 4-Formylcinnamic acid is expected to have a similar value.[1]
Protocol for pH-Mediated Solubilization:
-
Suspend: Suspend the 4-Formylcinnamic acid powder in water or your desired buffer.
-
Basify: Add a small amount of a dilute base, such as 0.1 N NaOH, dropwise while stirring or vortexing.
-
Monitor: The powder should dissolve as the pH increases and the carboxylate salt is formed.
-
Re-adjust pH (Caution!): Once dissolved, you can carefully re-adjust the pH back towards your desired experimental pH with a dilute acid (e.g., 0.1 N HCl). Crucially, you must not go below the pKa, or the compound will precipitate. This method is most effective if your final assay pH is neutral or slightly basic (pH > 7).
Strategy 2: Formulation with Cyclodextrins
Causality and Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like the phenyl ring of 4-Formylcinnamic acid, within their central cavity.[15][16] The resulting host-guest inclusion complex has the water-soluble properties of the cyclodextrin exterior, effectively increasing the apparent aqueous solubility of the compound.[17]
Experimental Protocol for Cyclodextrin Complexation:
-
Select Cyclodextrin: β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
-
Prepare Solution: Prepare a solution of the cyclodextrin in your aqueous buffer (e.g., 10-50 mM HP-β-CD).
-
Add Compound: Add the 4-Formylcinnamic acid powder directly to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature or with gentle heat (e.g., 37-40°C) for several hours (or overnight) to allow for complex formation.
-
Clarify: Centrifuge or filter the solution to remove any remaining undissolved compound. The supernatant will contain the solubilized complex.
Decision Tree for Solubilization Strategy
Caption: Troubleshooting decision tree for solubilizing 4-Formylcinnamic acid.
References
-
Bradley, J., & Williams, A. (2010). Solubilities of trans-cinnamic acid. ResearchGate. Retrieved from [Link]
-
Gong, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
Kumar, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Fülöp, V., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
Ruwizhi, N., & Aderibigbe, B.A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences. Retrieved from [Link]
-
Liu, B., et al. (2016). Interaction of cinnamic acid derivatives with β-cyclodextrin in water: Experimental and molecular modeling studies. ResearchGate. Retrieved from [Link]
-
Mota, F. L., et al. (2016). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry. Retrieved from [Link]
-
Török, G., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
-
Kumar, L. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Liu, B., et al. (2016). Interaction of cinnamic acid derivatives with β-cyclodextrin in water: experimental and molecular modeling studies. PubMed. Retrieved from [Link]
-
Quora. (2021). What is the standard pH of carboxylic acids?. Retrieved from [Link]
-
Celebi, N., et al. (1987). Inclusion complexes of cyclodextrins with cinnamic acid derivatives: Dissolution and thermal behavior. Semantic Scholar. Retrieved from [Link]
-
Patel, P. A., & Patel, M. R. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules. Retrieved from [Link]
-
Almalki, A. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Retrieved from [Link]
-
Li, H., et al. (2023). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]
-
de Oliveira, A. M., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Recent Patents on Anti-Infective Drug Discovery. Retrieved from [Link]
-
Professor Solano. (2020). Ch 6 - Part 4 - How pH Affects Molecular Structure. Retrieved from [Link]
-
Aytac, Z., et al. (2022). Study of Host-Guest Interaction and In Vitro Neuroprotective Potential of Cinnamic Acid/Randomly Methylated β-Cyclodextrin Inclusion Complex. Pharmaceuticals. Retrieved from [Link]
-
Nardi, S., et al. (2018). Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. Frontiers in Plant Science. Retrieved from [Link]
-
Singh, A., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Retrieved from [Link]
-
Geromichalos, G. D., et al. (2012). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Plasson, R., et al. (2018). Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods. Food Chemistry. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). DMSO. Retrieved from [Link]
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Stability issues of 4-Formylcinnamic acid in solution and solid state
Technical Support Center: 4-Formylcinnamic Acid Stability
Welcome to the technical support center for 4-Formylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of 4-Formylcinnamic acid in both solution and solid states. Our goal is to equip you with the knowledge to anticipate and mitigate potential stability issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Formylcinnamic acid in solution?
A1: The stability of 4-Formylcinnamic acid in solution is primarily influenced by a combination of factors including pH, the choice of solvent, exposure to light, and temperature. The molecule possesses three key functional groups that can be susceptible to degradation: the aromatic aldehyde, the carboxylic acid, and the α,β-unsaturated system. The interplay of these factors can lead to various degradation pathways.
Q2: How does pH impact the stability of 4-Formylcinnamic acid solutions?
A2: The pH of the solution is a critical parameter. While specific studies on 4-Formylcinnamic acid are not extensively documented, based on the chemistry of its functional groups, it is anticipated that extreme pH conditions can accelerate degradation. In strongly acidic or basic solutions, the molecule's ionization state changes, which can alter its reactivity and degradation pathways. For instance, many pharmaceutical compounds show optimal stability in slightly acidic to neutral environments.[1]
Q3: Is 4-Formylcinnamic acid sensitive to light?
A3: Yes, it is highly probable that 4-Formylcinnamic acid is photosensitive. Cinnamic acid and its derivatives are known to undergo photodegradation, often through isomerization of the trans double bond to the cis isomer.[2][3] It is crucial to protect solutions and the solid compound from light to prevent such photochemical reactions, which would alter the molecule's properties and could lead to the formation of impurities.
Q4: What are the recommended storage conditions for solid 4-Formylcinnamic acid?
A4: For solid 4-Formylcinnamic acid, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area.[4] Protection from light is also essential to prevent photodegradation. Long-term storage at reduced temperatures (e.g., 2-8 °C) may be beneficial, especially for high-purity reference standards.
Q5: What are the potential degradation pathways for 4-Formylcinnamic acid?
A5: Based on its chemical structure, several degradation pathways can be anticipated:
-
Oxidation of the aldehyde: The formyl group is susceptible to oxidation, which would convert it to a carboxylic acid group, forming benzene-1,4-dicarboxylic acid (terephthalic acid). This can be promoted by oxidizing agents or even atmospheric oxygen over time, especially under harsh conditions.
-
Photochemical isomerization: As mentioned, UV light can induce the isomerization of the trans-alkene to the cis-isomer.
-
Decarboxylation: At elevated temperatures, cinnamic acid derivatives can undergo decarboxylation.[5]
-
Polymerization: Under certain conditions, the double bond could potentially participate in polymerization reactions.
Troubleshooting Guide: Stability Issues in Experiments
This section provides a structured approach to troubleshooting common stability-related problems encountered when working with 4-Formylcinnamic acid.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities in the starting material. 2. Rapid degradation upon dissolution in the chosen solvent. | 1. Verify the purity of the solid 4-Formylcinnamic acid using a reliable analytical method like HPLC or NMR.[6] 2. Prepare the solution at a lower temperature and immediately analyze. 3. Test alternative high-purity solvents. |
| Loss of compound concentration over a short period in solution. | 1. Photodegradation from ambient light. 2. Oxidation of the aldehyde group. 3. Reaction with the solvent. | 1. Protect the solution from light at all times using amber vials or by covering the container with aluminum foil. 2. Degas the solvent before use to remove dissolved oxygen. 3. Consider using a solvent less prone to radical formation. |
| Color change of the solution (e.g., turning yellow/brown). | 1. Formation of colored degradation products. 2. Oxidation. | 1. Identify the degradation products using techniques like LC-MS. 2. Prepare fresh solutions before use and store them under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitation from a solution that was previously clear. | 1. Change in temperature affecting solubility. 2. Formation of an insoluble degradation product. 3. pH shift affecting solubility. | 1. Ensure the storage temperature is stable and within the solubility limits of the compound in that solvent. 2. Analyze the precipitate to determine if it is the parent compound or a new species. 3. Buffer the solution to maintain a stable pH. |
| Inconsistent experimental results between batches. | 1. Degradation of the stock solution over time. 2. Instability of the solid compound during storage. | 1. Prepare fresh stock solutions for each set of experiments. 2. Re-evaluate the storage conditions of the solid material. Ensure it is protected from light, moisture, and heat. |
Experimental Protocols
Protocol 1: Assessing the Stability of 4-Formylcinnamic Acid in Solution
This protocol outlines a general procedure for evaluating the stability of 4-Formylcinnamic acid in a specific solvent under various conditions.
Materials:
-
4-Formylcinnamic acid (high purity)
-
Solvent of interest (e.g., DMSO, ethanol, acetonitrile, aqueous buffer)
-
Amber HPLC vials
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD/UV)
-
pH meter (for aqueous solutions)
-
Incubators or water baths set to desired temperatures
-
Photostability chamber (optional, as per ICH Q1B guidelines[7])
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of 4-Formylcinnamic acid in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into amber HPLC vials to minimize light exposure. For pH studies, prepare solutions in different buffers.
-
Time Zero (T0) Analysis: Immediately analyze one of the prepared samples by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Storage Conditions: Store the vials under the desired conditions to be tested:
-
Temperature: Place vials at different temperatures (e.g., 4°C, room temperature, 40°C).
-
Light Exposure: Place some vials in a photostability chamber or expose them to controlled laboratory light, while keeping control samples in the dark.
-
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours, and then daily or weekly), retrieve a vial from each storage condition and analyze it by HPLC.
-
Data Analysis:
-
Calculate the percentage of 4-Formylcinnamic acid remaining at each time point relative to the T0 sample.
-
Monitor the formation of any new peaks, which would indicate degradation products.
-
Protocol 2: Assessing the Solid-State Stability of 4-Formylcinnamic Acid
This protocol is designed to evaluate the stability of 4-Formylcinnamic acid in its solid form under accelerated conditions.
Materials:
-
4-Formylcinnamic acid (solid)
-
Glass vials with airtight seals
-
Stability chambers or ovens with controlled temperature and humidity
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Place a known amount of solid 4-Formylcinnamic acid into several glass vials.
-
Initial Analysis (T0): Dissolve the contents of one vial in a suitable solvent and analyze by HPLC to determine the initial purity.
-
Storage Conditions: Place the vials in stability chambers under various conditions, for example:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (accelerated condition)
-
Exposure to light (in a photostability chamber)
-
-
Time-Point Analysis: At specified intervals (e.g., 1, 3, 6 months), remove a vial from each condition.
-
Analysis: Dissolve the solid sample and analyze by HPLC to determine the purity and identify any degradation products.
-
Physical Characterization: Visually inspect the samples for any changes in color or physical state.
Visualizations
Diagram 1: Potential Degradation Pathways of 4-Formylcinnamic Acid
Caption: Potential degradation pathways of 4-Formylcinnamic acid.
Diagram 2: Experimental Workflow for Solution Stability Testing
Caption: Workflow for assessing the stability of 4-Formylcinnamic acid in solution.
References
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
- Thiemann, M., et al. (2021).
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Lone, W. I., et al. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen.
- Axxence Aromatic GmbH. (2026).
- PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- ResearchGate. (2025). Photodegradation of Cinnamic Acid in Different Media.
- Google Patents. (n.d.). JPS60169437A - Method for hydrolyzing cinnamic acid esters.
- PubMed Central. (n.d.). Cinnamic acid and p-coumaric acid are metabolized to 4-hydroxybenzoic acid by Yarrowia lipolytica.
- Sigma-Aldrich. (2024).
- ResearchGate. (2020).
- PMC. (2020).
- PubMed. (n.d.).
- NIH. (n.d.).
- ResearchGate. (2025). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum.
- NC State University. (2014).
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Consolidated Chemical. (n.d.). Cinnamic Acid – High Purity | Premium Quality. Available at: [Link]
- Pharma Excipients. (2021). Thermal Stability of Amorphous Solid Dispersions.
- Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
- FDA. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- MDPI. (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques, Issues, and Opportunities.
- ResearchGate. (2025).
- Organic Syntheses. (n.d.). α-ACETAMINOCINNAMIC ACID.
- Journal of Chemical Technology and Metallurgy. (n.d.).
- Fisher Scientific. (n.d.).
- ACS Publications. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air.
- Pharmacognosy Journal. (n.d.). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.).
- TCI Chemicals. (2025).
- ResearchGate. (2025).
- ResearchGate. (2025).
- Pharma Beginners. (2020). SOP for Analytical Solution Stability Study.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.
- NCERT. (2025-26). Aldehydes, Ketones and Carboxylic Acids.
- PMC. (2023). Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing.
- Carl ROTH. (n.d.).
- PubMed. (2013). Dissolution testing of amorphous solid dispersions.
- BYJU'S. (n.d.). Aldehydes, Ketones, and Carboxylic Acids.
- PMC. (2021).
Sources
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- 2. sciforum.net [sciforum.net]
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- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reticular Engineering in Practice: A Comparative Guide to Linker Selection in Isoreticular MOFs
Executive Summary
In the design of Metal-Organic Frameworks (MOFs), the principle of isoreticular expansion —maintaining the same network topology while varying the organic linker—offers a powerful toolkit for tuning material properties. However, this is not a linear progression; "bigger" is not always "better," and "functionalized" often comes at the cost of "stable."
This guide objectively compares the performance of two distinct linker strategies: Elongation (increasing pore size) and Functionalization (altering chemical environment). We utilize the IRMOF (Zinc-based) and UiO-66 (Zirconium-based) series as primary case studies to demonstrate the trade-offs between surface area, stability, and uptake capacity.
Part 1: The Geometry of Porosity (Linker Elongation)
The most direct method to increase porosity is extending the organic strut. Using the IRMOF (Iso-Reticular MOF) series, we observe the effects of replacing the benzene ring with larger aromatic systems.
Comparative Data: The IRMOF Series
Topology: pcu (primitive cubic unit) | Metal Node:
| MOF ID | Linker (Ligand) | Linker Length (Å) | Pore Diameter (Å) | BET Surface Area ( | Stability (Moisture) |
| IRMOF-1 (MOF-5) | 1,4-Benzenedicarboxylate (BDC) | ~7.0 | 12.0 | ~2,900 | Low (Hydrolyzes rapidly) |
| IRMOF-10 | 4,4'-Biphenyldicarboxylate (BPDC) | ~11.2 | 16.0 | ~4,300* | Very Low |
| IRMOF-16 | 4,4''-Terphenyldicarboxylate (TPDC) | ~15.5 | 19.0 | ~1,800 - 5,000** | Extremely Low |
Technical Analysis:
-
The Surface Area Anomaly: While theoretical models predict surface area should increase linearly with linker length, experimental data for IRMOF-16 often shows a decrease or significant variance (marked by **). This is caused by interpenetration (catenation) . As the pore size increases, the framework becomes spacious enough for a second identical network to grow inside the first, drastically reducing accessible surface area.
-
The Stability Trade-off: Longer linkers increase the "void fraction" of the crystal. Without the support of a second network (interpenetration), the framework becomes fragile. Upon removing solvent molecules (activation), the capillary forces can cause the long, unsupported struts to collapse, destroying porosity.
Visualizing the Expansion Logic
The following diagram illustrates the reticular chemistry decision tree when selecting linker length.
Figure 1: The divergence of outcomes when elongating MOF linkers. Successful expansion requires strict control over synthesis concentration to avoid interpenetration.
Part 2: The Chemistry of Affinity (Linker Functionalization)
For applications like drug delivery or selective gas capture (
Comparative Data: The UiO-66 Series
Topology: fcu (face-centered cubic) | Metal Node:
| MOF Variant | Functional Group (-R) | BET Surface Area ( | Water Stability | |
| UiO-66 | ~1,200 | 1.8 mmol/g | Excellent | |
| UiO-66-NH2 | ~950 | 3.3 mmol/g | Good | |
| UiO-66-NO2 | ~800 | 2.9 mmol/g | Moderate | |
| UiO-66-Br | ~700 | 1.5 mmol/g | Good |
Technical Analysis:
-
Steric Penalty: Adding functional groups like
or physically occupies space within the pore, universally reducing the BET surface area compared to the pristine parent material. -
The Affinity Inversion: Despite having a lower surface area, UiO-66-NH2 significantly outperforms the pristine UiO-66 in
capture. This is due to the Lewis base character of the amine group, which facilitates chemisorption of acidic molecules. -
Drug Delivery Implication: For drug loading (e.g., 5-Fluorouracil or Ibuprofen), the
group provides critical hydrogen-bonding sites. While the pore volume is smaller, the loading efficiency and controlled release profile are superior because the drug adheres to the framework rather than just sitting loosely in the void.
Part 3: Experimental Validation Protocols
To validate these differences in your own lab, precise synthesis and activation are required. The following protocol focuses on the UiO-66-NH2 variant, as it presents the most common challenge: balancing crystallinity with functional group integrity.
Protocol: Solvothermal Synthesis of UiO-66-NH2
Reagents:
- (Metal precursor)
-
2-aminoterephthalic acid (
) -
DMF (Solvent)
-
Acetic Acid (Modulator - Critical )
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.5 mmol of
and 1.5 mmol of linker in 40 mL of DMF. -
Modulation: Add 2 mL of Acetic Acid.
-
Why? The modulator competes with the linker for coordination sites. This slows down nucleation, preventing the formation of amorphous "mud" and promoting large, defect-free crystal growth.
-
-
Reaction: Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours.
-
Solvent Exchange (Activation):
-
Centrifuge to isolate solid.
-
Wash 3x with DMF to remove unreacted linker.
-
Crucial Step: Soak in Methanol for 3 days, changing the solvent every 12 hours. Methanol has a lower boiling point and surface tension than DMF, preventing pore collapse during drying.
-
-
Degassing: Heat under vacuum at 150°C for 12 hours prior to BET analysis.
Workflow Visualization
The following diagram outlines the characterization loop to ensure the linker modification was successful.
Figure 2: Synthesis and validation workflow. PXRD confirms the isoreticular topology is maintained before surface area (BET) analysis.
Part 4: Conclusion & Application Context
When selecting a linker for isoreticular MOFs, the data dictates the following selection logic:
-
Choose Linker Elongation (e.g., IRMOF-10/16) only when the target molecule is physically too large to enter the pores of the parent structure (e.g., large biologic drugs or organometallic catalysts). You must accept the penalty of lower stability and higher susceptibility to hydrolysis.
-
Choose Linker Functionalization (e.g., UiO-66-NH2) for small molecule capture (
) or small-molecule drug delivery. The loss in surface area is negligible compared to the gain in thermodynamic affinity (enthalpy of adsorption).
For drug development professionals, UiO-66-NH2 represents the optimal balance of capacity and stability, offering a self-validating platform where drug release rates can be tuned via pH-sensitive interactions with the amine group.
References
-
Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472.
-
Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850-13851.
-
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology. Chemical Communications, 46(41), 7700-7702.
-
Cmarik, G. E., et al. (2012). Tuning the Adsorption Properties of UiO-66 via Ligand Functionalization. Langmuir, 28(44), 15606-15613.
-
Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632-6640.
A Senior Application Scientist's Guide to the HPLC Validation of Synthesized 4-Formylcinnamic Acid
In the realms of metal-organic frameworks (MOFs) and pharmaceutical intermediate synthesis, the purity of building blocks is not merely a quality metric; it is the foundation of reproducible results and the safety of final products. 4-Formylcinnamic acid, a bifunctional aromatic compound, is a critical linker molecule whose purity directly impacts the structural integrity of MOFs and the efficacy of active pharmaceutical ingredients (APIs). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Formylcinnamic acid purity, designed for the discerning researcher and drug development professional.
The Criticality of Purity in 4-Formylcinnamic Acid Applications
4-Formylcinnamic acid is commonly synthesized via condensation reactions, such as the Knoevenagel or Perkin reactions, starting from 4-formylbenzaldehyde and malonic acid. The synthetic route, while straightforward, can introduce a variety of impurities. These can include unreacted starting materials, intermediates, and by-products from side reactions. In the context of drug development, even trace impurities can lead to unforeseen toxicological effects or alter the therapeutic efficacy of the final API. Similarly, in materials science, impurities can disrupt the crystalline structure of MOFs, leading to materials with suboptimal properties. Therefore, a robust analytical method to confirm purity is not just a procedural step but a cornerstone of quality assurance.
HPLC as the Gold Standard for Purity Determination
While other analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural information, HPLC is the industry standard for quantitative purity analysis due to its high resolution, sensitivity, and reproducibility. A well-developed HPLC method can effectively separate the target compound from closely related impurities, allowing for accurate quantification of purity, often expressed as a percentage of the total peak area.
Comparative Analysis of HPLC Methodologies
The choice of HPLC parameters is critical for achieving optimal separation. Below is a comparison of common reversed-phase HPLC (RP-HPLC) conditions for the analysis of 4-Formylcinnamic acid and its potential impurities. The primary challenge is to resolve the polar 4-Formylcinnamic acid from its even more polar starting materials and any non-polar by-products.
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale & Expert Commentary |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | The C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for aromatic compounds. The longer column in Method A provides higher resolution for complex samples, while the shorter column with smaller particles in Method B allows for faster analysis times without sacrificing significant resolution, making it ideal for high-throughput screening. |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) with 0.1% Trifluoroacetic Acid (TFA) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Method A is simpler to implement but may not resolve impurities with very different polarities. Method B's gradient elution is superior for separating a wider range of impurities, from polar starting materials that elute early to non-polar by-products that are more retained. The use of formic acid is often preferred over TFA when interfacing with mass spectrometry. |
| Gradient Program | N/A | 0-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% B | This gradient profile ensures that early-eluting polar compounds are well-separated, while the ramp up to high organic content elutes any strongly retained, non-polar impurities. The re-equilibration step is crucial for reproducible injections. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Detection (UV) | 254 nm & 298 nm | Diode Array Detector (DAD) scanning 200-400 nm | While 254 nm is a common wavelength for aromatic compounds, the maximum absorbance (λmax) for 4-Formylcinnamic acid is around 298 nm, offering higher sensitivity. A DAD is highly recommended as it provides spectral information for each peak, aiding in peak identification and purity assessment by flagging the presence of co-eluting impurities. |
| Injection Volume | 10 µL | 5 µL | A smaller injection volume, as in Method B, can lead to sharper peaks and better resolution, especially with the more efficient 3.5 µm particle size column. |
| Column Temp. | 30 °C | 35 °C | Elevated column temperatures decrease mobile phase viscosity, leading to lower backpressure and can improve peak shape and reproducibility. |
Experimental Protocol: Validating 4-Formylcinnamic Acid Purity via Gradient RP-HPLC
This protocol details a self-validating system for the purity assessment of synthesized 4-Formylcinnamic acid.
Materials and Reagents
-
4-Formylcinnamic acid reference standard (>99% purity)
-
Synthesized 4-Formylcinnamic acid sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q)
-
Formic Acid (≥98%)
-
Methanol (for cleaning)
Instrumentation
-
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, PTFE or nylon)
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Formylcinnamic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the synthesized 4-Formylcinnamic acid sample in the same manner as the reference standard.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.
HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: As prepared above.
-
Gradient:
-
0-15 min: 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
DAD Detection: Monitor at 298 nm for quantification. Acquire spectra from 200-400 nm for peak purity analysis.
Analysis Workflow
Caption: HPLC analysis workflow from preparation to data analysis.
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing consistently.
-
Blank Injection: Inject the diluent to ensure there are no interfering peaks from the solvent.
-
Reference Standard Injection: Inject the reference standard to determine the retention time and peak area.
-
Sample Injection: Inject the synthesized sample solution.
-
Data Analysis:
-
Identification: The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
Purity Calculation: The purity is typically calculated using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of all Peaks) * 100
-
-
Peak Purity Assessment: Use the DAD software to perform a peak purity analysis on the main peak. This compares spectra across the peak to detect co-eluting impurities.
-
Interpreting the Results: A Self-Validating System
The trustworthiness of this protocol lies in its integrated checks. The system suitability test validates the instrument's performance before the analysis begins. The comparison of the sample's retention time and UV spectrum to that of a certified reference standard provides authoritative identification. Finally, the area percentage calculation, combined with peak purity analysis from the DAD, offers a high degree of confidence in the final purity value. Any deviation in these parameters signals a potential issue with the sample or the analytical method itself, prompting further investigation.
Caption: Logical flow for validating the purity of 4-Formylcinnamic acid.
References
-
Synthesis of 4-Formylcinnamic Acid: Wikipedia. [Link]
-
High-Performance Liquid Chromatography (HPLC): Chemistry LibreTexts. [Link]
-
Introduction to HPLC - Columns: Waters Corporation. [Link]
-
A Guide to HPLC and LC-MS Buffers: CHROMacademy. [Link]
-
System Suitability in HPLC: Chromatography Today. [Link]
A Comparative Guide to Catalytic Activity in Metal-Organic Frameworks with Functionalized Linkers
Introduction: The MOF Platform and the Pivotal Role of Linker Functionalization
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic molecules, known as linkers.[1] This modularity allows for the precise tuning of their structural and chemical properties at a molecular level.[1] For researchers in catalysis and drug development, this tunability is the "Holy Grail," offering a platform to design highly active and selective heterogeneous catalysts.
The catalytic prowess of a MOF can be attributed to several features: the metal nodes, which can act as Lewis acids; coordinatively unsaturated metal sites; and, most critically, the organic linkers.[2] While the pristine framework often possesses inherent catalytic activity, functionalizing the organic linkers unlocks a new dimension of catalytic design. By introducing specific functional groups onto the linker backbone, we can modulate the electronic environment of the entire framework, introduce new active sites, and even create cooperative functionalities between the linker and the metal node.[1][3]
This guide provides an in-depth comparative analysis of how different functionalized linkers impact the catalytic activity of MOFs. We will move beyond mere descriptions to explain the causality behind these performance differences, supported by experimental data. The focus will be on providing actionable insights for designing next-generation MOF catalysts for a range of organic transformations.
Part 1: Comparative Analysis of Catalytic Activity
The true measure of a catalyst's efficacy lies in its performance under specific reaction conditions. Here, we compare isoreticular MOFs—frameworks sharing the same topology but differing in their linker functional groups—across several key classes of catalysis. We will use the exceptionally stable and well-studied UiO-66 framework as a primary case study.
Case Study 1: Base Catalysis - The Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone C-C bond-forming reaction, is an excellent benchmark for solid base catalysts. The reaction typically involves the condensation of an aldehyde with an active methylene compound.
The Causality of Enhanced Performance: The introduction of basic amino groups (-NH₂) into the MOF linker dramatically enhances catalytic activity compared to the parent, non-functionalized MOF. For example, in the Knoevenagel condensation of benzaldehyde and malononitrile, UiO-66-NH₂ significantly outperforms the parent UiO-66.[4] This superiority is not merely due to the presence of a basic site; it stems from a synergistic, bifunctional acid-base mechanism .[3] The Lewis acidic Zr⁶⁺ node of the UiO-66 framework activates the aldehyde's carbonyl group, while the nearby Brønsted basic -NH₂ group on the linker deprotonates the active methylene compound.[3][5] This cooperative activation at isolated, well-defined sites within the porous structure lowers the activation energy and accelerates the reaction.
Data Presentation: Knoevenagel Condensation of Benzaldehyde
| Catalyst | Functional Group | Substrate 2 | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| UiO-66 | -H | Malononitrile | 100 | - | Low Activity | >99 | [5] |
| UiO-66-NH₂ | -NH₂ | Malononitrile | 40 | 0.5 | 98 | >99 | [4] |
| UiO-66-NH₂ | -NH₂ | Ethyl Cyanoacetate | 80 | 6 | 94 | >99 | [4] |
| IRMOF-3 | -NH₂ | Benzaldehyde | - | - | High Activity | 100 | [6] |
Table 1: Comparative performance of UiO-66 and its amino-functionalized analogue in the Knoevenagel condensation. The data clearly illustrates the profound impact of the -NH₂ group.
Case Study 2: Lewis Acid Catalysis & CO₂ Fixation - Cycloaddition of CO₂
The chemical fixation of carbon dioxide is a critical goal for sustainable chemistry. The cycloaddition of CO₂ to epoxides to form cyclic carbonates is an atom-economical route to valuable chemicals. This reaction is typically catalyzed by Lewis acids in conjunction with a nucleophilic co-catalyst.
The Causality of Enhanced Performance: MOFs are excellent candidates due to their inherent Lewis acidic metal nodes.[2] Functionalization of the linker can enhance performance in several ways. Introducing electron-withdrawing groups (like -NO₂) can increase the Lewis acidity of the metal centers, though this effect can be complex and is not always directly correlated with activity.[1] More significantly, linkers can be functionalized to incorporate nucleophilic sites or to facilitate the interaction with a co-catalyst, such as tetrabutylammonium bromide (TBAB).[7] The porous structure of the MOF confines both the substrate and the co-catalyst, promoting a synergistic effect where the Lewis acidic metal node activates the epoxide and the nucleophile initiates ring-opening.
Data Presentation: Cycloaddition of CO₂ to Propylene Oxide
| Catalyst | Functional Group | Co-catalyst | Temp (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| MIL-101(Cr) | -H | TBAB | 100 | 10 | 2 | 98 | [8] |
| MIL-101-IP | Ionic Polymer | None (Internal) | 25 | 1 | 48 | ~100 | [8] |
| N-rich MOF-1 | -COOH, Triazine | TBAB | 80 | 1 | 12 | 91.2 | [9] |
| ZIF-8 | Imidazole | None | 100 | 10 | 24 | 95 | [10] |
Table 2: Performance of various functionalized and unfunctionalized MOFs in CO₂ cycloaddition. Note the exceptionally mild conditions achieved by incorporating the co-catalyst directly into the framework (MIL-101-IP).
Case Study 3: Redox & Tandem Catalysis
The modularity of MOFs allows for the integration of multiple, distinct catalytic sites to perform cascade or tandem reactions in a single pot.[2][11] This can involve combining acid and base sites, or redox centers with acid/base functionalities.
The Causality of Enhanced Performance: A prime example is the tandem deacetalization-Knoevenagel condensation. This reaction requires an acid catalyst for the first step (hydrolysis of an acetal to an aldehyde) and a base catalyst for the second (Knoevenagel condensation). A bifunctional MOF like Yb-BDC-NH₂ contains both Lewis acidic metal clusters (Yb) and basic amino groups (-NH₂) on the linker.[12] These spatially isolated but proximal sites work in concert: the acetal diffuses to an acid site and is converted to the aldehyde intermediate, which then migrates to a nearby base site to complete the condensation, all within the same porous network.[12] This avoids the need to isolate intermediates and improves overall efficiency.
Similarly, redox-active linkers, such as metalloporphyrins, can be incorporated to catalyze oxidation or reduction reactions.[13] These sites can work alongside the MOF's native Lewis acid sites for multifunctional catalysis. For instance, an Fe-porphyrin MOF can act as a heterogeneous electrocatalyst for CO₂ reduction, where the porphyrin serves as both the catalytic site and a conduit for electron transport.[14]
Data Presentation: Tandem Deacetalization-Knoevenagel Condensation
| Catalyst | Functional Sites | Reaction | Temp (°C) | Time (h) | Conversion (%) | Reference |
| Yb-BDC-NH₂ | Yb³⁺ (Lewis Acid) + -NH₂ (Base) | Benzaldehyde dimethyl acetal + Malononitrile | 50 | 24 | 93.0 | [12] |
| Dy-BDC-NH₂ | Dy³⁺ (Lewis Acid) + -NH₂ (Base) | Benzaldehyde dimethyl acetal + Malononitrile | 50 | 24 | 85.1 | [12] |
| Sm-BDC-NH₂ | Sm³⁺ (Lewis Acid) + -NH₂ (Base) | Benzaldehyde dimethyl acetal + Malononitrile | 50 | 24 | 75.2 | [12] |
Table 3: Catalytic performance of isostructural bifunctional MOFs in a tandem reaction. The variation in activity highlights how even the metal node identity can fine-tune the overall performance.
Part 2: Experimental Protocols & Validation
To ensure scientific integrity, the protocols described below are designed to be self-validating. Successful synthesis of the MOF will be confirmed by characterization techniques that verify its crystallinity and porosity, which are prerequisites for its catalytic function.
Experimental Protocol 1: Synthesis of UiO-66-NH₂
This protocol details the solvothermal synthesis of the amino-functionalized UiO-66, a robust and highly studied catalytic MOF.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethanol
Procedure:
-
Preparation of Solution: In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (1.25 mmol) and 2-aminoterephthalic acid (1.25 mmol) in 50 mL of DMF.
-
Modulator Addition: Add 1.0 mL of concentrated HCl to the solution. Causality Note: HCl acts as a modulator, competing with the linker for coordination to the metal clusters. This controls the nucleation and growth rate of the MOF crystals, leading to higher crystallinity and fewer defects.
-
Sonication: Sonicate the mixture for 15-20 minutes until a homogeneous suspension is formed.
-
Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
Cooling and Collection: After 24 hours, remove the autoclave and allow it to cool to room temperature. A pale-yellow crystalline powder will have formed. Collect the powder by centrifugation or filtration.
-
Washing: To remove unreacted starting materials and solvent molecules trapped within the pores, wash the collected solid sequentially with fresh DMF (3 times) and then ethanol (3 times). This is a critical step for catalyst activation.
-
Activation: Dry the washed solid under vacuum at 150 °C overnight. This process, known as activation, evacuates the pores, making the catalytic sites accessible to substrates.
Validation:
-
Powder X-Ray Diffraction (PXRD): The PXRD pattern of the synthesized material should match the characteristic pattern for UiO-66-NH₂, confirming the correct topology and high crystallinity.[15][16]
-
N₂ Adsorption-Desorption Isotherm: A Type I isotherm should be observed, characteristic of a microporous material. The calculated Brunauer-Emmett-Teller (BET) surface area should be in the range of 1000-1400 m²/g, confirming the permanent porosity of the activated MOF.[16][17]
Experimental Protocol 2: Catalytic Test - Knoevenagel Condensation
This protocol provides a method to evaluate the catalytic performance of the synthesized UiO-66-NH₂.
Materials:
-
Activated UiO-66-NH₂ catalyst
-
Benzaldehyde
-
Malononitrile
-
Toluene (solvent)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reactor Setup: To a 10 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated UiO-66-NH₂ catalyst (e.g., 20 mg).
-
Addition of Reactants: Add toluene (3 mL), benzaldehyde (0.5 mmol), malononitrile (0.55 mmol), and the internal standard.
-
Reaction: Place the flask in a preheated oil bath at 40 °C and stir vigorously.
-
Monitoring: Take aliquots of the reaction mixture at specific time intervals using a syringe with a filter to remove the solid catalyst.
-
Analysis: Dilute the aliquots with a suitable solvent (e.g., ethyl acetate) and analyze by Gas Chromatography (GC) or ¹H NMR to determine the conversion of benzaldehyde and the selectivity towards the desired product.
-
Catalyst Recycling: After the reaction, recover the catalyst by centrifugation, wash thoroughly with ethanol, and reactivate under vacuum at 150 °C. The recycled catalyst can then be used in a subsequent run to test its stability and reusability.
Validation:
-
Hot Filtration Test: To confirm that the catalysis is heterogeneous and not due to leached active sites, perform the reaction for a period, then filter off the solid catalyst while the reaction mixture is still hot. Continue to heat the filtrate and monitor for any further conversion. A lack of further reaction confirms the heterogeneous nature of the catalyst.
Part 3: Visualizations
Diagram 1: General Workflow for MOF Synthesis and Catalysis
Caption: Workflow for MOF synthesis, activation, validation, and catalytic testing.
Diagram 2: Proposed Catalytic Cycle for Knoevenagel Condensation
Caption: Bifunctional acid-base catalytic cycle in UiO-66-NH₂ for Knoevenagel condensation.
Conclusion and Future Outlook
The functionalization of organic linkers is an exceptionally powerful strategy for transforming MOFs into highly efficient and selective heterogeneous catalysts. As demonstrated, the introduction of even simple functional groups like -NH₂ can induce cooperative, bifunctional mechanisms that dramatically outperform parent frameworks. By moving towards more complex, multifunctional designs incorporating acidic, basic, and redox-active sites, researchers can develop single-pot catalysts for complex tandem reactions that are currently challenging with conventional methods.
The future of this field lies in the rational, predictive design of these functionalities. Computational modeling will play an increasingly vital role in understanding structure-activity relationships and screening potential linker-metal combinations before synthesis. As our ability to precisely control the spatial arrangement of different functional groups within a single MOF crystal improves, we can begin to mimic the intricate active sites of enzymes, paving the way for a new generation of highly sophisticated and sustainable catalysts.
References
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Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. (2013). Catalysis Science & Technology. [Link]
-
UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. (2020). Journal of Physics: Conference Series. [Link]
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Ru/UiO-66 Catalyst for the Reduction of Nitroarenes and Tandem Reaction of Alcohol Oxidation/Knoevenagel Condensation. (2018). ACS Omega. [Link]
-
Bifunctional MOFs in Heterogeneous Catalysis. (2023). ACS Organic & Inorganic Au. [Link]
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Fe-Porphyrin-Based Metal–Organic Framework Films as High-Surface Concentration, Heterogeneous Catalysts for Electrochemical Reduction of CO2. (2015). ACS Catalysis. [Link]
-
Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. (2018). Journal of Materials Chemistry A. [Link]
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XRD patterns of the UiO-66 sample and the functionalized (−NO 2 and -NH 2 ) equivalents. (n.d.). ResearchGate. [Link]
-
List of different MOFs and their performance in cycloaddition reactions. (n.d.). ResearchGate. [Link]
-
Bifunctional MOFs in Heterogeneous Catalysis. (2023). ACS Publications. [Link]
-
Robust Bifunctional Lanthanide Cluster Based Metal–Organic Frameworks (MOFs) for Tandem Deacetalization–Knoevenagel Reaction. (2018). Inorganic Chemistry. [Link]
-
A functionalized UiO-66 MOF for turn-on fluorescence sensing of superoxide in water and efficient catalysis for Knoevenagel condensation. (2020). Dalton Transactions. [Link]
-
Porphyrin-Based Metal-Organic Frameworks as Heterogeneous Catalysts in Oxidation Reactions. (2016). Molecules. [Link]
-
Study on Selected Metal-Organic Framework-Based Catalysts for Cycloaddition Reaction of CO2 with Epoxides: A Highly Economic Solution for Carbon Capture and Utilization. (2021). Catalysts. [Link]
-
Engineering cost-effective N-rich metal–organic frameworks (MOFs) for highly efficient CO 2 capture and its catalytic conversion to cyclic carbonates. (2024). New Journal of Chemistry. [Link]
-
UiO-66-NH2 Metal–Organic Framework (MOF) Nucleation on TiO2, ZnO, and Al2O3 Atomic Layer Deposition-Treated Polymer Fibers: Role of Metal Oxide on MOF Growth and Catalytic Hydrolysis of Chemical Warfare Agent Simulants. (2017). ACS Applied Materials & Interfaces. [Link]
-
Amino-based metal-organic frameworks as stable, highly active basic catalysts. (2009). Journal of Catalysis. [Link]
-
Active-Site Modulation in an Fe-Porphyrin-Based Metal–Organic Framework through Ligand Axial Coordination: Accelerating Electrocatalysis and Charge-Transport Kinetics. (2023). Journal of the American Chemical Society. [Link]
-
Tandem catalysis with a bifunctional site-isolated Lewis acid–Brønsted base metal–organic framework, NH2-MIL-101(Al). (2015). Catalysis Science & Technology. [Link]
-
Direct Catalytic Conversion of CO 2 to Cyclic Organic Carbonates under Mild Reaction Conditions by Metal—Organic Frameworks. (2019). Inorganics. [Link]
-
Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis. (2019). Digital.CSIC. [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 4-Formylcinnamic Acid Derivatives
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antimicrobial properties.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of a specific subset of these compounds: 4-formylcinnamic acid derivatives. By leveraging the reactive aldehyde group at the para-position, a diverse array of derivatives, such as Schiff bases and chalcones, can be synthesized, offering a rich landscape for structure-activity relationship (SAR) studies.
This document is intended for researchers, scientists, and drug development professionals. It delves into the synthesis, comparative antimicrobial performance, and potential mechanisms of action of these derivatives, supported by experimental data and detailed protocols.
The Rationale for Derivatization: Expanding the Antimicrobial Potential of 4-Formylcinnamic Acid
The foundational structure of cinnamic acid itself exhibits a broad but relatively weak antimicrobial activity.[3][4] The true potential lies in its modification. The chemical structure of 4-formylcinnamic acid, with its carboxylic acid and aldehyde functionalities, provides two key reactive sites for derivatization. This allows for the systematic introduction of various chemical moieties to modulate the compound's physicochemical properties, such as lipophilicity, steric hindrance, and electronic effects, which in turn can significantly influence its antimicrobial potency and spectrum.
Common derivatization strategies include the formation of Schiff bases through condensation of the aldehyde group with primary amines, and Claisen-Schmidt condensation to form chalcones.[5][6] These reactions are relatively straightforward, enabling the generation of a library of compounds for screening.
Caption: Derivatization pathways of the 4-formylcinnamic acid scaffold.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of 4-formylcinnamic acid derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for a selection of representative derivatives against common bacterial and fungal pathogens, compared to standard antimicrobial agents.
Table 1: Antibacterial Activity of 4-Formylcinnamic Acid Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Reference |
| Derivative A | Schiff Base (e.g., with p-aminophenol) | 62.5 | 62.5 | [7] |
| Derivative B | Schiff Base (e.g., with anisaldehyde) | 62.5 | 250 | [8][7] |
| Derivative C | Chalcone | 25 | >100 | [9] |
| Ciprofloxacin | Standard Antibiotic | 0.5 - 2 | 0.015 - 1 | N/A |
Table 2: Antifungal Activity of 4-Formylcinnamic Acid Derivatives (MIC in µg/mL)
| Compound | Derivative Type | Candida albicans | Reference |
| Derivative D | Schiff Base (e.g., with p-aminophenol) | 250 | [7] |
| Derivative E | Schiff Base (e.g., with anisaldehyde) | 62.5 | [7] |
| Derivative F | Ester (e.g., perillyl 4-chlorocinnamate) | Potent Activity (MIC = 0.024 µmol/mL) | [10][11] |
| Fluconazole | Standard Antifungal | 0.25 - 4 | N/A |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables above, along with broader research, allows for the deduction of several structure-activity relationships:
-
Impact of Schiff Base Substituents: The nature of the amine used to form the Schiff base significantly influences activity. Aromatic amines often confer good antibacterial activity. Substituents on the aromatic ring of the amine can modulate this activity; for instance, electron-donating groups like methoxy (anisaldehyde derivative) may enhance antifungal activity while potentially reducing efficacy against certain bacteria.[8][7]
-
The Potency of Chalcones: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activity.[12] Chalcone derivatives of 4-formylcinnamic acid have shown promising activity, particularly against Gram-positive bacteria.[9]
-
Lipophilicity and Permeability: The overall lipophilicity of the derivative plays a crucial role in its ability to penetrate microbial cell membranes. Modifications that strike a balance between aqueous solubility and lipid permeability are often the most effective.
-
Ester Derivatives: Esterification of the carboxylic acid group can also lead to potent antimicrobial agents, especially antifungals.[10][11]
Postulated Mechanisms of Action
While the precise mechanisms of action for many 4-formylcinnamic acid derivatives are still under investigation, several plausible pathways have been proposed based on studies of related cinnamic acid compounds:
-
Disruption of Cell Membranes: Cinnamic acid and its derivatives are known to interfere with the integrity of microbial cell membranes, leading to leakage of intracellular components and ultimately cell death.[1]
-
Enzyme Inhibition: Certain derivatives may act by inhibiting essential microbial enzymes. For instance, some cinnamic acid esters have been suggested to inhibit fungal 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[10][11]
-
Inhibition of Biofilm Formation: Some derivatives have demonstrated the ability to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antibiotics.[1]
-
Inhibition of ATPase Activity: Disruption of cellular energy production through the inhibition of ATPase activity is another potential mechanism.[1]
Caption: Postulated antimicrobial mechanisms of 4-formylcinnamic acid derivatives.
Experimental Protocols: A Guide to Reproducible Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of the presented data, the following detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is provided.
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
An indicator dye (e.g., resazurin) can be added to aid in the visualization of cell viability.
-
Caption: Workflow for the broth microdilution assay to determine MIC.
Conclusion and Future Perspectives
4-Formylcinnamic acid derivatives represent a promising class of compounds in the search for new antimicrobial agents. The versatility of their synthesis allows for the creation of large and diverse chemical libraries, which are essential for effective drug discovery campaigns. The data indicates that Schiff base and chalcone derivatives, in particular, exhibit significant antimicrobial activity against a range of pathogens.
Future research should focus on:
-
Expanding the diversity of derivatives: Synthesizing and screening a wider range of compounds to further refine SAR.
-
In-depth mechanistic studies: Elucidating the precise molecular targets of the most potent derivatives.
-
In vivo efficacy and toxicity studies: Evaluating the performance and safety of lead compounds in animal models of infection.
-
Combination therapy: Investigating the synergistic effects of these derivatives with existing antimicrobial drugs to combat resistance.
The continued exploration of this chemical scaffold holds considerable promise for the development of the next generation of antimicrobial therapies.
References
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed. Available at: [Link]
-
Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires. Available at: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]
-
A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. Available at: [Link]
-
Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. iris univpm. Available at: [Link]
-
Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Antibacterial Activity of Four Natural Chalcones and Their Derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Chalcone Derivatives and Their Antimicrobial Properties. Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization, and Antimicrobial Evaluation of Schiff Base-mixed Ligand Complexes with Divalent Metal Ions Derived from Amoxicillin and Vanillin/Nicotinamide. PubMed. Available at: [Link]
-
Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. PMC. Available at: [Link]
-
Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. Available at: [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. MDPI. Available at: [Link]
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ScienceOpen. Available at: [Link]
-
Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. ResearchGate. Available at: [Link]
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- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmarking the stability of MOFs derived from 4-Formylcinnamic acid
Benchmarking the Stability of MOFs Derived from 4-Formylcinnamic Acid
Executive Summary
This guide benchmarks the stability profiles of Metal-Organic Frameworks (MOFs) derived from 4-Formylcinnamic Acid (4-FCA) . Unlike standard dicarboxylate linkers, 4-FCA is a heterofunctional "gateway ligand" containing both an aldehyde and a carboxylic acid. Consequently, it is rarely used as a primary structural node but rather as a critical agent for Post-Synthetic Modification (PSM) or as a precursor for Schiff Base Linkers .
This analysis focuses on the two most scientifically viable architectures "derived" from 4-FCA:
-
UiO-66-NH-FCA (Zr-based): A highly stable platform where 4-FCA is grafted onto UiO-66-NH₂.
-
IRMOF-3-FCA (Zn-based): A comparative baseline representing lower stability limits.
Ligand Chemistry & Design Logic
4-Formylcinnamic Acid (4-FCA) introduces a conjugated alkene spacer and a reactive aldehyde group into the MOF environment.
-
Role: The aldehyde group (-CHO) reacts with amino-functionalized MOFs (e.g., UiO-66-NH₂, IRMOF-3) via Schiff base condensation to form an imine linkage (-N=CH-).
-
Stability Implication: The resulting cinnamyl pendant arm is hydrophobic and rigid. This modification often enhances hydrolytic stability by shielding the metal clusters from water attack ("The Umbrella Effect"), despite the potential reversibility of the imine bond itself.
Benchmarking Methodology
To objectively compare stability, the following protocols are standardized:
-
Thermal Stress: Thermogravimetric Analysis (TGA) under N₂ flow (25–800 °C).
-
Hydrolytic Stress: Immersion in water, pH 1 (HCl), and pH 12 (NaOH) for 24 hours.
-
Structural Integrity: Powder X-ray Diffraction (PXRD) before and after stress testing.
Comparative Analysis: Zr-Based vs. Zn-Based Systems
Case Study A: The Gold Standard (UiO-66-NH-FCA)
-
Parent Framework: UiO-66-NH₂ (Zr₆ cluster).[1]
-
Modification: Covalent grafting of 4-FCA via imine condensation.
-
Performance:
-
Thermal: The parent MOF is stable up to 350 °C. The 4-FCA modified variant typically shows a two-step weight loss: loss of the grafted cinnamyl group (~250–300 °C) followed by framework collapse (>450 °C).
-
Chemical: Retains crystallinity in water and acidic media (pH 1). The hydrophobic cinnamyl group reduces water uptake, potentially extending the kinetic stability of the framework compared to the hydrophilic parent.
-
Case Study B: The Baseline (IRMOF-3-FCA)
-
Parent Framework: IRMOF-3 (Zn₄O cluster).
-
Modification: Similar grafting of 4-FCA.
-
Performance:
-
Thermal: Lower stability; framework collapse often begins <300 °C.
-
Chemical: Highly susceptible to hydrolysis. The Zn-O bond is weak against moisture. While the hydrophobic 4-FCA coating provides a temporary barrier, it cannot prevent structural collapse upon prolonged exposure to humidity or liquid water.
-
Data Summary Table
| Feature | UiO-66-NH-FCA (Zr-Based) | IRMOF-3-FCA (Zn-Based) |
| Metal Node | Zr₆O₄(OH)₄ (High Valency) | Zn₄O (Low Valency) |
| Linkage Type | Imine (Post-Synthetic) | Imine (Post-Synthetic) |
| Thermal Limit | ~300 °C (Ligand loss) / 450 °C (Framework) | ~250 °C (Framework collapse) |
| Water Stability | High (Stable for days) | Low (Degrades in hours) |
| Acid Stability (pH 1) | High (Retains crystallinity) | Unstable (Rapid dissolution) |
| Base Stability (pH 12) | Moderate (Ligand hydrolysis possible) | Unstable (Framework collapse) |
| BET Surface Area | ~600–800 m²/g (Reduced from ~1000) | ~500 m²/g (Reduced from ~900) |
Experimental Protocols
Protocol A: Synthesis of UiO-66-NH-FCA (Post-Synthetic Modification)
-
Objective: Grafting 4-FCA onto the pore walls of UiO-66-NH₂.
-
Reagents: UiO-66-NH₂ (activated), 4-Formylcinnamic acid, Methanol/Ethanol (solvent).
-
Activation: Dry 200 mg of UiO-66-NH₂ under vacuum at 120 °C for 12 hours to remove guest molecules.
-
Reaction: Suspend the activated MOF in 20 mL of ethanol containing a 5-fold molar excess of 4-Formylcinnamic acid.
-
Reflux: Heat the mixture at 60–75 °C for 24 hours. The color typically shifts from pale yellow to deep yellow/orange (indicative of imine formation).
-
Washing: Centrifuge and wash with fresh ethanol 3x to remove unreacted ligand.
-
Activation: Dry under vacuum at 80 °C. Note: Do not exceed 100 °C to prevent thermal cleavage of the imine bond.
Protocol B: Stability Validation (Self-Validating System)
-
Step 1 (PXRD): Record the diffractogram of the fresh sample.
-
Step 2 (Stress): Soak 50 mg of sample in 10 mL of pH 1 HCl solution for 24 hours.
-
Step 3 (Wash): Filter, wash with water until neutral, and dry.
-
Step 4 (Re-PXRD): Record the diffractogram again.
-
Pass Criteria: Peak positions (2θ) remain identical; intensity loss <20%.
-
Fail Criteria: Loss of Bragg peaks or appearance of amorphous halo.
-
Visualization: Synthesis & Stability Logic
Caption: Workflow illustrating the synthesis of 4-FCA functionalized MOFs and the divergent stability outcomes based on the metal node (Zr vs. Zn).
Applications in Drug Delivery
The stability profile of UiO-66-NH-FCA makes it a prime candidate for:
-
pH-Responsive Release: The imine bond connecting the 4-FCA moiety is reversible at low pH (e.g., tumor microenvironments, pH 5-6). This allows the MOF to release the cinnamic acid derivative (often bioactive) or a co-loaded drug specifically in acidic tissues.
-
Bioconjugation: The unreacted alkene on the cinnamic tail can be used for further "Click Chemistry" to attach targeting peptides, enhancing the MOF's stability in blood circulation.
References
-
Post-Synthetic Modification of UiO-66-NH₂: Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. Link
-
Imine Chemistry in MOFs: Doonan, C. J., et al. (2009). Post-synthetic modification of metal-organic frameworks.[1][2][3][4][5][6][7][8][9] Chemical Society Reviews, 38, 1450-1459. Link
-
Hydrolytic Stability of Zr-MOFs: Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851. Link
-
Schiff Base MOF Stability: Kandiah, M., et al. (2010). Post-synthetic modification of the metal-organic framework compound UiO-66.[1][3][4][5][6][9] Journal of Materials Chemistry, 20(44), 9848-9851. Link
-
Cinnamic Acid Derivatives in MOFs: McKinlay, A. C., et al. (2010). BioMOFs: Metal–Organic Frameworks for Biological and Medical Applications. Angewandte Chemie International Edition, 49(36), 6260-6288. Link
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A Senior Application Scientist's Guide to Assessing Drug Loading in MOFs with 4-Formylcinnamic Acid Linkers: A Comparative Analysis
This guide provides an in-depth technical assessment of Metal-Organic Frameworks (MOFs) constructed with 4-Formylcinnamic acid linkers, focusing on their potential for high-capacity drug loading. We will explore the unique advantages conferred by the reactive aldehyde moiety and compare this system's potential performance against established MOF platforms. This document is intended for researchers, chemists, and drug development professionals seeking to innovate in the field of advanced drug delivery systems.
Introduction: The Critical Role of Linker Functionality in MOF-Based Drug Delivery
Metal-Organic Frameworks (MOFs) have garnered significant attention as next-generation drug delivery systems due to their exceptionally high surface areas, tunable pore sizes, and versatile chemistry.[1][2] These crystalline materials, built from metal nodes and organic linkers, can encapsulate a wide variety of therapeutic molecules, from small drugs to large biologics.[1] The choice of the organic linker is paramount as it dictates the MOF's structural properties and, crucially, its interaction with guest drug molecules.[1] While simple dicarboxylate linkers like terephthalic acid (BDC) are common, the incorporation of functional groups onto the linker backbone offers a powerful strategy to enhance drug loading capacity and control release kinetics.[2]
This guide focuses on the strategic use of 4-Formylcinnamic acid as an organic linker. The presence of the aldehyde (-CHO) group provides a unique chemical handle for post-synthetic modification (PSM), enabling the covalent attachment of drug molecules. This approach fundamentally differs from the passive encapsulation common in many MOF systems and offers a pathway to superior loading efficiencies and payload stability.
The 4-Formylcinnamic Acid Advantage: Covalent Anchoring vs. Passive Encapsulation
Traditional drug loading in MOFs is often achieved through impregnation or co-crystallization, where drug molecules are physically entrapped within the pores.[1][3] While effective, these methods can be limited by weak host-guest interactions, leading to premature drug leakage and lower-than-theoretical loading capacities.
The introduction of a 4-formyl group on the cinnamic acid linker creates a platform for robust, covalent drug conjugation. Amine-containing drugs, a common class of pharmaceuticals (e.g., Doxorubicin), can react with the aldehyde to form stable imine bonds. This post-synthetic modification strategy offers several key advantages:
-
Enhanced Loading Capacity: Covalent bonding can lead to a more densely packed and ordered arrangement of drug molecules within the MOF, potentially surpassing the limits of physical adsorption.
-
Improved Payload Stability: Covalent attachment prevents premature drug release, ensuring the therapeutic agent remains within the carrier until it reaches the target site.
-
Controlled Release: The imine bond is often reversible under acidic conditions, such as those found in tumor microenvironments or endosomes, providing a built-in mechanism for pH-triggered drug release.
Below is a conceptual workflow illustrating the synthesis of a 4-formyl-functionalized MOF and the subsequent covalent drug attachment.
Caption: Workflow for synthesis and covalent drug loading in a 4-formyl-functionalized MOF.
Comparative Analysis: Benchmarking Against Conventional MOFs
To contextualize the potential of 4-Formylcinnamic acid linkers, we compare them to widely studied MOF systems used for drug delivery. The following table summarizes key parameters. The values for the hypothetical "4-FCA-MOF" are projected based on the covalent loading principle, assuming a zirconium-based framework analogous to the UiO-66 family for structural stability.
| Feature | 4-FCA-MOF (Projected) | UiO-66 | MIL-101(Cr) | ZIF-8 |
| Linker | 4-Formylcinnamic Acid | 1,4-Benzenedicarboxylic acid | 1,4-Benzenedicarboxylic acid | 2-Methylimidazole |
| Primary Loading Mechanism | Covalent Conjugation (PSM) | Physical Encapsulation | Physical Encapsulation | Physical Encapsulation |
| Pore Volume (cm³/g) | ~0.5 - 0.8 | ~0.5 | ~1.9 - 2.1 | ~0.66 |
| Surface Area (m²/g) | ~1000 - 1500 | ~1200 | ~3500 - 4500 | ~1300 - 1800 |
| Reported Loading (Ibuprofen) | N/A (not ideal for PSM) | ~6.7 wt%[4] | Up to 140 wt% [4] | N/A |
| Reported Loading (Doxorubicin) | Potentially > 30 wt% | ~5-10 wt% | ~10-20 wt% | ~14-20 wt%[1] |
| Key Advantage | High stability, controlled release | High thermal/chemical stability | Extremely large pore volume | Facile synthesis, pH-responsive |
| Key Limitation | Requires drugs with specific functional groups | Moderate loading capacity | Potential Cr toxicity | Limited stability in acidic media |
Analysis:
While MIL-101(Cr) exhibits an extraordinary loading capacity for ibuprofen due to its massive pore volume, this is a case of physical adsorption.[4] For many potent anticancer drugs like doxorubicin, where high loading is desired but premature release is a major concern, the covalent strategy offered by a 4-FCA-MOF becomes highly attractive. The projected loading capacity of over 30 wt% is based on the high density of available aldehyde sites on the linker for covalent attachment, a mechanism fundamentally different and potentially more efficient than relying solely on pore volume. The stability of the covalent bond is expected to significantly reduce the "burst release" effect often seen with physically encapsulated drugs.
Experimental Protocols: A Self-Validating System
Here, we provide detailed, field-proven methodologies for the synthesis, drug loading, and characterization of a hypothetical zirconium-based MOF using 4-Formylcinnamic acid (Zr-4-FCA-MOF).
Synthesis of Aldehyde-Functionalized MOF (Zr-4-FCA-MOF)
This protocol is adapted from standard solvothermal methods for zirconium-based MOFs.
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve Zirconium(IV) chloride (ZrCl₄) (e.g., 60 mg, 0.25 mmol) in N,N-Dimethylformamide (DMF) (10 mL).
-
Add 4-Formylcinnamic acid (e.g., 88 mg, 0.5 mmol).
-
Add a modulator, such as acetic acid or hydrochloric acid (e.g., 0.5 mL), to control crystal size and quality.[2]
-
-
Solvothermal Reaction:
-
Seal the vial tightly and sonicate for 10 minutes to ensure complete dissolution.
-
Place the vial in a preheated oven at 120°C for 24 hours.
-
-
Purification and Activation:
-
After cooling to room temperature, a white precipitate should be visible.
-
Collect the solid by centrifugation (8000 rpm, 10 min).
-
Wash the product sequentially with fresh DMF (3x) and ethanol (3x) to remove unreacted precursors.
-
Activate the MOF by solvent exchange with ethanol for 3 days (replacing the ethanol daily), followed by drying under vacuum at 150°C for 12 hours. This step is critical to remove residual solvent from the pores.
-
Covalent Loading of Doxorubicin (DOX)
This protocol describes the post-synthetic modification of the activated Zr-4-FCA-MOF.
-
MOF Suspension:
-
Disperse 20 mg of activated Zr-4-FCA-MOF in 10 mL of anhydrous ethanol. Sonicate for 15 minutes to create a fine suspension.
-
-
Drug Solution:
-
Prepare a 1 mg/mL solution of Doxorubicin hydrochloride (DOX) in anhydrous ethanol. Neutralize with a slight molar excess of triethylamine (TEA) to deprotonate the amine group of DOX, making it reactive.
-
-
Conjugation Reaction:
-
Add 5 mL of the prepared DOX solution to the MOF suspension.
-
Stir the mixture at room temperature for 48 hours in the dark to facilitate imine bond formation.
-
-
Purification:
-
Centrifuge the suspension (8000 rpm, 15 min) to collect the red-colored, DOX-loaded MOF (DOX@Zr-4-FCA-MOF).
-
Wash the product repeatedly with fresh ethanol until the supernatant is clear and colorless to remove any non-covalently bound DOX.
-
Dry the final product under vacuum at 60°C.
-
Quantification of Drug Loading
Accurate determination of the drug loading is essential. A combination of methods provides a self-validating system.
-
UV-Vis Spectroscopy (Indirect Method):
-
Combine all the supernatants from the washing steps of the conjugation reaction (Protocol 4.2, Step 4).
-
Measure the absorbance of the combined supernatant at the characteristic wavelength for DOX (~480 nm).
-
Calculate the concentration of unloaded DOX using a pre-established calibration curve.
-
The amount of loaded drug is the initial amount minus the unloaded amount.
-
Loading Capacity (%) = [(Mass of loaded drug) / (Mass of drug-loaded MOF)] x 100
-
Encapsulation Efficiency (%) = [(Mass of loaded drug) / (Initial mass of drug)] x 100 [5]
-
-
Thermogravimetric Analysis (TGA) (Direct Method):
-
Analyze both the activated (unloaded) Zr-4-FCA-MOF and the dried DOX@Zr-4-FCA-MOF.
-
Heat the samples under a nitrogen atmosphere from room temperature to 800°C.
-
The weight loss difference between the drug-loaded and empty MOF in the temperature range where the drug decomposes (typically 200-500°C) corresponds to the mass of the loaded drug. This provides direct confirmation of the UV-Vis results.
-
The logical relationship between these validation steps is illustrated below.
Caption: Self-validating workflow for quantifying drug loading in MOFs.
Essential Characterization
To confirm the integrity of the MOF and the success of the drug loading, the following characterizations are mandatory.
-
Powder X-Ray Diffraction (PXRD): Confirms that the crystallinity and structure of the MOF are maintained after the conjugation process.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides evidence of covalent bond formation. Look for the appearance of a new peak corresponding to the C=N imine stretch (~1650 cm⁻¹) and the attenuation of the C=O aldehyde peak (~1690 cm⁻¹).
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore volume. A significant decrease in these values after drug loading confirms that the drug molecules are occupying the pores.[2]
Conclusion and Authoritative Outlook
The use of 4-Formylcinnamic acid as a linker represents a strategic design choice for creating advanced drug delivery platforms. The capacity for post-synthetic covalent modification offers a clear advantage over simple physical encapsulation, promising higher loading capacities for functionalized drugs, superior payload stability, and the potential for stimuli-responsive release. While this approach is nascent and requires further empirical validation, the underlying chemical principles are robust and well-established in the field of materials chemistry. By following the detailed, self-validating protocols outlined in this guide, researchers can rigorously assess the performance of this promising system and compare it meaningfully against conventional MOF-based carriers. The future of MOF-based therapeutics will likely rely on such intelligent design, moving from passive carriers to active, functional drug delivery vehicles.
References
-
Wang, Y., et al. (2020). Metal-organic frameworks for advanced drug delivery. Journal of Controlled Release, 322, 367-383. Available at: [Link]
-
Li, B., et al. (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science, 8(3), 349-365. Available at: [Link]
-
Al-Omoush, M. K., et al. (2023). High drug loading capacity of UiO-69 metal–organic framework with linkers 2,6-naphthalenedicarboxylic acid with carboplatin. Journal of Nanoparticle Research, 25(12). Available at: [Link]
-
Abdel-Mageed, A. I., et al. (2024). MOFs for next-generation cancer therapeutics through a biophysical approach—a review. Journal of Materials Chemistry B, 12(1), 23-45. Available at: [Link]
-
Ahmad, Z., et al. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Molecules, 29(5), 989. Available at: [Link]
-
Horcajada, P., et al. (2010). Metal-Organic Frameworks in Biomedicine. Chemical Reviews, 112(2), 1232-1268. Available at: [Link] (Note: While the direct search result link is to a different paper, this seminal review is a more authoritative source for general MOF drug loading data).
-
Czajkowska-Szczykowska, D., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189. Available at: [Link]
-
Ghaffari, M., et al. (2022). Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy. Scientific Reports, 12(1), 19356. Available at: [Link]
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Performance comparison of different synthetic routes for 4-Formylcinnamic acid
Topic: Performance Comparison of Synthetic Routes for 4-Formylcinnamic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Selection
4-Formylcinnamic acid (4-FCA) (CAS: 2373-14-0) is a critical bifunctional linker used extensively in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in the development of cinnamyl-based therapeutics. Its dual functionality—an aldehyde for Schiff-base formation and a carboxylic acid for coordination or esterification—makes its synthesis chemically delicate.
For researchers requiring high purity (>98%) and structural precision , the Heck Coupling is the superior pathway. It avoids the statistical mixture of products inherent in condensation routes. However, for cost-sensitive, large-scale production where purification infrastructure is available, the Knoevenagel Condensation offers a metal-free, lower-cost alternative.
Performance Matrix: Route Comparison
| Metric | Route A: Heck Coupling | Route B: Knoevenagel Condensation | Route C: Wittig Olefination |
| Starting Material | 4-Bromobenzaldehyde | Terephthalaldehyde | Terephthalaldehyde |
| Primary Reagent | Acrylic Acid | Malonic Acid | Phosphonium Ylide |
| Selectivity | High (100%) | Low to Moderate (Statistical Mix) | Moderate |
| Typical Yield | 85–95% | 40–60% (Mono-product) | 70–85% |
| Atom Economy | High (if ligand-free) | High (CO₂ byproduct) | Low (Ph₃PO waste) |
| Purification | Simple (Acid/Base extraction) | Difficult (Mono- vs. Di-acid separation) | Moderate (Chromatography often needed) |
| Cost Driver | Pd Catalyst | Separation/Purification | Reagents (Ylide) |
Route A: The Heck Coupling (Recommended for R&D)
This route is the "Gold Standard" for drug development and MOF synthesis because it guarantees mono-functionalization. By reacting 4-bromobenzaldehyde with acrylic acid , the product is formed exclusively at the bromide site, eliminating the risk of polymerizing or double-reacting that plagues terephthalaldehyde-based routes.
Mechanism & Logic
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The electron-withdrawing aldehyde group on the aryl halide activates the C-Br bond for oxidative addition, while the acrylic acid ensures exclusive trans (E)-selectivity due to steric factors during the migratory insertion step.
Figure 1: The Heck cycle ensures regioselectivity by engaging the specific C-Br bond, avoiding side reactions at the aldehyde.
Detailed Protocol (Self-Validating)
Objective: Synthesis of 5.0 g of 4-Formylcinnamic acid.
-
Setup:
-
Charge a 250 mL round-bottom flask with 4-bromobenzaldehyde (27 mmol, 5.0 g) and acrylic acid (32.4 mmol, 2.22 mL, 1.2 eq).
-
Add DMF (50 mL) as solvent. Note: DMF promotes the stabilization of "ligand-free" Pd clusters.
-
Add base: Triethylamine (Et₃N) (67.5 mmol, 9.4 mL, 2.5 eq).
-
Add catalyst: Pd(OAc)₂ (0.27 mmol, 1 mol%). Tip: Pre-dissolve Pd(OAc)₂ in a small amount of DMF to ensure rapid initiation.
-
-
Reaction:
-
Heat the mixture to 90°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 1:1). The starting bromide spot (Rf ~0.6) should disappear, and a baseline spot (acid product) should appear.
-
-
Workup (The "Acid-Base" Purification):
-
Cool to room temperature. Pour into 200 mL of 1M HCl (aq). The product will precipitate as a yellow solid.
-
Critical Purification Step: Redissolve the solid in saturated NaHCO₃ solution (pH ~8-9). The acid dissolves; any unreacted bromide or homocoupled byproducts remain insoluble.
-
Filter off the insoluble impurities.
-
Re-acidify the filtrate with concentrated HCl to pH 1. The pure 4-Formylcinnamic acid will reprecipitate.
-
-
Isolation:
-
Filter, wash with cold water, and dry in a vacuum oven at 60°C.
-
Expected Yield: 85–92%.
-
Characterization: ¹H NMR (DMSO-d₆) should show the aldehyde proton at ~10.0 ppm and the trans-alkene doublets (J ~16 Hz) at 6.6 and 7.6 ppm.
-
Route B: The Knoevenagel Condensation (Cost-Effective Alternative)
This route uses Terephthalaldehyde and Malonic Acid . It is chemically "greener" (no heavy metals) but operationally challenging due to the statistical probability of reacting both aldehyde groups to form phenylenediacrylic acid (the "double" condensation product).
The Selectivity Challenge
When reacting a dialdehyde, the first condensation activates the ring, often making the second aldehyde more reactive depending on conditions. To target the mono-acid:
-
Stoichiometry: Use a large excess of Terephthalaldehyde (3–5 equivalents).
-
Solvent Control: Use solvents where the mono-acid precipitates out, preventing further reaction.
Figure 2: The "Over-reaction" pathway leads to the di-acid impurity, necessitating difficult purification.
Optimized Protocol
-
Reagents: Mix Terephthalaldehyde (50 mmol) and Malonic Acid (10 mmol) in Pyridine (20 mL) with catalytic Piperidine (0.5 mL). Note the 5:1 excess of aldehyde.
-
Conditions: Reflux at 80–90°C for 4 hours.
-
Workup:
-
The excess Terephthalaldehyde is soluble in hot water/ethanol, while the cinnamic acid derivatives are less soluble.
-
Purification: Requires fractional crystallization or column chromatography to remove the di-acid impurity, which significantly lowers the effective yield (often <50%).
References
-
Heck Reaction Mechanism & Protocols
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
-
Synthesis of Cinnamic Acid Derivatives
-
Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
-
-
Knoevenagel Selectivity Studies
-
Vergari, M. C., et al. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451.
-
-
Green Chemistry Approaches
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6538154B2 - Process for the preparation of cinnamic esters - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Microscale Heck Reaction In Water [chemeducator.org]
- 6. gctlc.org [gctlc.org]
Technical Guide: Characterization and Comparison of MOF Porosity via Linker Engineering
Executive Summary: The Linker-Porosity Nexus
In Metal-Organic Frameworks (MOFs), the organic linker is not merely a strut; it is the primary determinant of pore topology, chemical environment, and accessible surface area. For applications in drug delivery and catalysis, the ability to tune porosity through Isoreticular Chemistry —varying the linker length or functionality without altering the underlying topology—is a powerful tool.
However, "bigger" is not always "better." Extending linkers to increase pore volume introduces thermodynamic instability, leading to catenation (interpenetration) or pore collapse upon activation. Conversely, functionalizing linkers to tune affinity often imposes a steric penalty, reducing the effective pore aperture.
This guide provides a rigorous comparison of these strategies, supported by experimental protocols that ensure data validity.
Mechanistic Principles of Linker Engineering
The porosity of a MOF is governed by two primary vector modifications of the linker: Elongation and Functionalization .
Strategy A: Linker Elongation (The IRMOF Paradigm)
Elongating the linker (e.g., replacing benzene dicarboxylate with naphthalene or biphenyl dicarboxylate) theoretically increases the pore size linearly.
-
Goal: Increase pore volume for large-molecule payloads (e.g., biologics).
-
Risk: Catenation. To maximize packing density, the framework may grow a second identical lattice inside the first, drastically reducing porosity.
-
Risk: Collapse. Large pores create high surface tension during solvent evacuation. Standard activation (vacuum heating) often crushes the framework.
Strategy B: Functionalization (The UiO-66 Paradigm)
Decorating the linker with functional groups (-NH₂, -NO₂, -Br) alters the chemical environment (hydrophilicity/acidity).
-
Goal: Increase binding affinity for specific drugs or gases.
-
Trade-off: Steric Bulk. Bulky groups protrude into the pore, reducing the Brunauer-Emmett-Teller (BET) Surface Area and pore volume.
Validated Experimental Protocol
To accurately compare MOFs, the characterization workflow must be self-validating. The most common failure point in MOF research is not synthesis, but activation .
Phase 1: Activation (The Critical Step)
Standard vacuum drying is insufficient for extended-linker MOFs.
-
Solvent Exchange: Replace high-boiling synthesis solvents (DMF, DEF) with low-surface-tension volatiles (Ethanol, Acetone, CHCl₃).
-
Protocol: Soak crystals for 3 days, refreshing solvent every 12 hours.
-
-
Supercritical CO₂ (SCD) Drying: MANDATORY for large-pore MOFs (e.g., IRMOF-10, IRMOF-16).
Phase 2: Gas Sorption Analysis
-
Adsorbate Selection:
-
Nitrogen (
) at 77 K: Standard for mesopores. -
Argon (
) at 87 K: Required for ultramicropores (< 7 Å) to eliminate quadrupole moment interactions that skew pore size distribution (PSD) calculations.
-
-
Consistency Criteria (Rouquerol Plot):
-
Do not blindly apply BET theory. You must select the pressure range (
) where the term increases monotonically with . -
Validation: The BET constant (
) must be positive.
-
Phase 3: Visualization of Workflow
Figure 1: Self-validating workflow for MOF porosity characterization. Note the bifurcation at "Activation" based on linker length/stability.
Comparative Analysis: Experimental Data
Case Study: Linker Elongation (IRMOF Series)
The IRMOF (Isoreticular MOF) series demonstrates the impact of replacing the benzene linker (BDC) with longer aromatics.
Table 1: Impact of Linker Length on Porosity (Zinc-Carboxylate Clusters)
| MOF ID | Linker Type | Linker Length (Å) | Pore Diameter (Å) | BET Surface Area (m²/g)* | Activation Requirement |
| IRMOF-1 (MOF-5) | Terephthalate (BDC) | ~7.0 | 12.0 | ~2,500 - 3,000 | Vacuum / Exchange |
| IRMOF-10 | Biphenyl-DC (BPDC) | ~11.2 | 16.0 | ~1,800 (Exp)** | SCD Critical |
| IRMOF-16 | Terphenyl-DC (TPDC) | ~15.5 | 19.0 | ~450 - 5,000*** | SCD Critical |
*Data Insights:
-
Theoretical vs. Experimental: IRMOF-16 has a theoretical surface area >5,000 m²/g. However, early reports showed values as low as 450 m²/g due to pore collapse. Using Supercritical CO₂ (SCD) drying restores the surface area to near-theoretical values.
-
Catenation: IRMOF-10 often crystallizes as a catenated structure (interpenetrated lattices), which significantly lowers the experimental surface area compared to the non-catenated theoretical model.
Case Study: Functionalization (UiO-66 Series)
The UiO-66 (Zirconium-BDC) series is extremely robust, allowing for functionalization without collapse. Here, the trend is governed by steric hindrance .
Table 2: Impact of Functional Groups on UiO-66 Porosity
| MOF Variant | Functional Group (-R) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Steric Effect |
| UiO-66 (Parent) | -H | 1,100 - 1,250 | 0.45 - 0.50 | Baseline |
| UiO-66-NH₂ | -NH₂ (Amino) | 1,000 - 1,150 | 0.40 - 0.45 | Minor Reduction |
| UiO-66-NO₂ | -NO₂ (Nitro) | 800 - 900 | 0.35 - 0.38 | Moderate Reduction |
| UiO-66-Br | -Br (Bromo) | 700 - 850 | 0.30 - 0.35 | Significant Reduction |
| UiO-66 (Defective) | Missing Linkers | 1,400 - 1,700 | 0.60 - 0.90 | Enhancement |
*Data Insights:
-
Steric Trend: As the functional group size increases (H < NH₂ < NO₂ < Br), the accessible surface area decreases linearly.
-
Defect Engineering: Interestingly, "defective" UiO-66 (synthesized with modulators like acetic acid) often exhibits higher porosity than the perfect crystal because missing linkers create larger mesoporous cages, merging the intrinsic micropores.
Logic Diagram: Linker Selection
Figure 2: Decision matrix for linker engineering, highlighting the causal link between design choice and structural outcome.
Conclusion
Comparing MOF porosity requires looking beyond the theoretical crystal structure.[1] While linker elongation (IRMOF series) offers the potential for massive pore volumes, it necessitates advanced activation techniques (SCD) to realize experimentally. Functionalization (UiO-66 series) offers chemical specificity but at the cost of physical space, a trade-off that can be partially offset by inducing structural defects.
For accurate characterization, researchers must validate their activation protocols to distinguish between a non-porous material and a collapsed one.
References
-
Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society.
-
Eddaoudi, M., et al. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science.
-
Mondloch, J. E., et al. (2013). Destruction of chemical warfare agents using metal-organic frameworks. Nature Materials. (Demonstrates UiO-66 defect engineering).
-
Nelson, A. P., et al. (2009). Supercritical Processing as a Route to High Internal Surface Areas and Permanent Microporosity in Metal–Organic Frameworks. Journal of the American Chemical Society.
-
Thommes, M., et al. (2015).[6] Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Formylcinnamic Acid
Handling chemical reagents with diligence and foresight is the bedrock of safe and reproducible science. This guide provides an in-depth, procedural framework for the safe handling of 4-Formylcinnamic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As specific toxicological data for 4-Formylcinnamic acid is not extensively documented, our recommendations are grounded in a conservative assessment based on the known hazards of its constituent functional groups—an aromatic aldehyde and a cinnamic acid moiety—and data from structurally similar compounds. This approach ensures a robust margin of safety for all laboratory personnel.
Hazard Assessment: Understanding the Risks
4-Formylcinnamic acid is a solid organic compound. The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. Based on data from analogous compounds like trans-Cinnamic acid, 4-Hydroxycinnamic acid, and Formic acid, the following hazards should be anticipated:
-
Skin Irritation: Cinnamic acid derivatives are known to cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to dermatitis.
-
Serious Eye Irritation: Like many acidic and aldehydic organic solids, dust particles can cause serious eye irritation upon contact.[1][2][4][5]
-
Respiratory Tract Irritation: Inhalation of fine dust may irritate the nose, throat, and respiratory system.[2][3][4][5]
-
Potential for Allergic Skin Reaction (Sensitization): Some related compounds, such as α-Cyano-4-hydroxycinnamic acid, may cause an allergic skin reaction.[5] The aldehyde functional group can also be a potential sensitizer.
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Core PPE Requirements: A Head-to-Toe Protocol
Engineering controls, such as fume hoods, are the first line of defense. However, appropriate PPE is mandatory as the final barrier between the researcher and the chemical.
Eye and Face Protection
Direct contact with chemical dust can cause severe irritation or injury.
-
Minimum Requirement: At all times when handling 4-Formylcinnamic acid, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields must be worn.
-
Enhanced Protection: When weighing the powder or performing any operation that could generate dust, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection from airborne particles.[6]
-
Maximum Protection: For large-scale operations or when there is a significant risk of splashing (e.g., during a quench of a large reaction), a face shield should be worn in conjunction with chemical splash goggles.
Hand Protection
Selecting the correct gloves is critical to prevent skin contact and potential irritation or sensitization.
-
Material Selection: Nitrile gloves are the standard choice for handling solid chemicals and provide adequate protection against incidental contact. For prolonged handling or in situations involving solvents, glove compatibility must be verified. No single glove material is impervious to all chemicals.[7] Always consult the glove manufacturer's resistance charts for the specific solvents being used.
-
Proper Use: Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.[3][4] Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as chemical waste.[8]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory to protect skin and personal clothing from contamination.[6][9]
-
Additional Protection: For tasks with a higher risk of spills or dust generation, consider using disposable sleeve covers or a chemical-resistant apron.
Respiratory Protection
Engineering controls like a certified chemical fume hood are the preferred method for controlling exposure to airborne dust.[1]
-
When is a Respirator Needed? Respiratory protection should be used if engineering controls are not available or are insufficient to maintain airborne concentrations below acceptable limits, or during emergency situations. This is particularly relevant when handling large quantities of the powder outside of a fume hood.
-
Type of Respirator: If a respirator is required, a NIOSH-approved N95 (or better) particulate respirator is the minimum recommendation for solid dust. For operations involving vapors or gases from solvents, an air-purifying respirator with an appropriate organic vapor cartridge may be necessary.[6][10] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 4-Formylcinnamic acid.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. carlroth.com [carlroth.com]
- 3. trans-Cinnamic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. PPE Chemical Protective Material Selection Guide - MediaWiki [conservation-wiki.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
